D-Mannose-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-ZRXDASGMSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biochemical Properties of D-Mannose-13C-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biochemical properties of D-Mannose-13C-1, a stable isotope-labeled monosaccharide crucial for tracing and quantifying metabolic pathways. Its application is pivotal in understanding glycosylation, metabolic flux, and the broader roles of mannose in cellular processes.
Core Physicochemical Properties
This compound is chemically identical to its unlabeled counterpart, D-mannose, with the exception of an enriched carbon-13 isotope at the C1 position. This isotopic labeling allows for its detection and differentiation by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₂O₆ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Exact Mass | 181.06674293 Da | [1] |
| CAS Number | 70849-31-9 | [1] |
| Appearance | White solid | [2] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 5 | [1] |
Metabolic Fate and Role in Glycosylation
This compound serves as a powerful tracer to elucidate the intricate pathways of mannose metabolism. Upon entering the cell, it is phosphorylated by hexokinase to form D-mannose-13C-6-phosphate. From this point, it can enter several key metabolic routes, most notably N-linked glycosylation. The ¹³C label is incorporated into glycoproteins and other glycoconjugates, enabling researchers to track their synthesis, turnover, and function.[3][4]
The metabolic journey of this compound is critical in studies of congenital disorders of glycosylation and in understanding the role of glycosylation in cancer and other diseases.[4]
Experimental Protocols
The utility of this compound is realized through its application in various analytical techniques. Below are detailed methodologies for key experiments.
13C-NMR Spectroscopy for Metabolite Identification
Objective: To identify and quantify this compound and its downstream metabolites in a biological sample.
Methodology:
-
-
Extract metabolites from cells or tissues using a cold solvent mixture (e.g., methanol:chloroform:water, 2:1:1).
-
Lyophilize the aqueous phase to obtain a dried metabolite extract.
-
Reconstitute the extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
Filter the sample into a clean 5 mm NMR tube. For optimal results, use a sample concentration of 0.2 to 0.3 millimoles in 0.7 ml of solvent.[5]
-
-
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Proton decoupling is applied during acquisition to simplify the spectrum.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify peaks corresponding to this compound and its metabolites based on their characteristic chemical shifts. The C1 signal of D-[1-¹³C]mannose appears around 95.5 ppm (α-pyranose) and 95.2 ppm (β-pyranose).[7]
-
Quantify the metabolites by integrating the peak areas relative to the internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolic Flux Analysis
Objective: To determine the incorporation of the ¹³C label from this compound into protein-bound amino acids, providing insights into central carbon metabolism.[2][9][10]
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a medium containing a known concentration of this compound for a specified period to achieve isotopic steady-state.
-
-
Protein Hydrolysis and Amino Acid Derivatization: [2]
-
Harvest the cells and hydrolyze the protein fraction using 6 M HCl at 110°C for 24 hours.
-
Dry the hydrolysate and derivatize the amino acids to make them volatile for GC analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
-
-
GC-MS Analysis: [10]
-
Separate the derivatized amino acids on a gas chromatograph equipped with a suitable capillary column.
-
Analyze the eluting compounds using a mass spectrometer operating in electron ionization (EI) mode.
-
Acquire mass spectra over a relevant mass range to detect the molecular ions and characteristic fragments of the derivatized amino acids.
-
-
Data Analysis and Flux Calculation: [11][12]
-
Determine the mass isotopomer distributions for each amino acid by analyzing the relative abundances of the different isotopologues.
-
Correct the raw data for the natural abundance of ¹³C.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic model, thereby calculating the intracellular metabolic fluxes.[11][12]
-
Conclusion
This compound is an indispensable tool in modern biochemical and biomedical research. Its ability to act as a metabolic tracer provides unparalleled insights into the complex world of carbohydrate metabolism and glycosylation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful isotopic probe in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. omicronbio.com [omicronbio.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose-13C-1 as a Tracer for Glycosylation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of D-Mannose-13C-1, a stable isotope-labeled monosaccharide, as a powerful tracer for elucidating the dynamics of glycosylation pathways. By leveraging this tool, researchers can quantitatively measure metabolic flux, determine the contributions of various precursor sources to glycan biosynthesis, and gain critical insights into cellular metabolism in both healthy and diseased states.
Introduction to Glycosylation and Metabolic Tracing
Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDG). Understanding the metabolic pathways that supply the building blocks for glycan synthesis is therefore paramount for both basic research and therapeutic development.
Metabolic tracing using stable isotope-labeled precursors, such as D-Mannose labeled with Carbon-13 (¹³C), allows for the direct tracking of atoms as they are incorporated into downstream metabolites and complex biomolecules. This compound, specifically labeled at the anomeric carbon, is an invaluable tool for dissecting the flux through mannose-specific metabolic routes that lead to the synthesis of N-glycans, O-glycans, and glycosylphosphatidylinositol (GPI) anchors.
The Metabolic Journey of D-Mannose
Exogenous mannose, once transported into the cell, is rapidly phosphorylated and activated for entry into glycosylation pathways. It competes with the endogenous pathway, where glucose is converted to mannose precursors. Tracing with this compound allows for the precise quantification of the contribution of this external "salvage" pathway relative to the glucose-dependent de novo synthesis route.
The core metabolic pathway for mannose incorporation is as follows:
-
Phosphorylation: Hexokinase (HK) phosphorylates D-Mannose to D-Mannose-6-Phosphate (Man-6-P).
-
Isomerization: Phosphomannomutase (PMM2) converts Man-6-P to D-Mannose-1-Phosphate (Man-1-P).
-
Activation: GDP-mannose pyrophosphorylase (GMPP) activates Man-1-P to GDP-Mannose, the primary donor for most mannosylation reactions.
-
Glycan Synthesis: GDP-Mannose is utilized by various mannosyltransferases to build N-glycan precursors on dolichol phosphate, initiate O-mannosylation, and construct GPI anchors.
Simultaneously, glucose enters glycolysis and can be shunted into the mannose pathway when Fructose-6-Phosphate is converted to Man-6-P by phosphomannose isomerase (MPI).[1][2] The activity of MPI and the external concentrations of glucose and mannose are key determinants of the metabolic flux into the N-glycosylation pathway.[1]
Quantitative Analysis of Glycosylation Flux
Using stable isotope tracers allows for precise quantification of metabolic contributions. Studies have shown that while glucose is the major source of N-glycan mannose by volume, exogenous mannose is incorporated much more efficiently.[1][2] In normal human fibroblasts, mannose directly provides ~10–45% of the mannose found in N-glycans.[1] This highlights a significant preference for the mannose salvage pathway.
Data Presentation
Table 1: Comparative Uptake and Incorporation Rates of Mannose and Glucose in Fibroblasts
| Parameter | D-Mannose | D-Glucose |
|---|---|---|
| Uptake Rate (nmol/mg/h) | 9.4 – 22 | 1500 – 2200 |
| Incorporation into N-glycans (nmol/mg/h) | 0.1 – 0.2 | 0.1 – 0.4 |
| Incorporation Efficiency (%) | 1 – 2% | 0.01 – 0.03% |
(Data sourced from multiple cell lines under specific culture conditions[1])
Table 2: Contribution of Exogenous Mannose to N-Glycan Mannose
| Cell Type | Condition | Contribution from Exogenous Mannose |
|---|---|---|
| Normal Human Fibroblasts | 5 mM Glucose, 50 µM Mannose | 25 – 30% |
| MPI-deficient Fibroblasts | 5 mM Glucose, 50 µM Mannose | ~80% |
| Normal Human Fibroblasts | 5 mM Glucose, 1 mM Mannose | ~100% |
(Data demonstrates that both MPI activity and external mannose concentration dictate metabolic flux[1])
Experimental Protocols and Workflow
A typical experiment to trace this compound involves cell culture labeling, glycan isolation, and analysis by mass spectrometry.
Key Methodologies
1. Metabolic Labeling of Cells
-
Objective: To incorporate this compound into the cellular glycoconjugates.
-
Protocol:
-
Culture cells (e.g., human fibroblasts, CHO cells, or other cell lines of interest) to a desired confluency (typically 70-80%).[1]
-
Prepare the labeling medium by supplementing standard culture medium with a known concentration of this compound (e.g., 50 µM to 1 mM) and a physiological concentration of glucose (e.g., 5 mM).[1]
-
Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for sufficient incorporation of the tracer.[3]
-
After incubation, harvest the cells by scraping or trypsinization, wash with cold PBS, and store the cell pellet at -80°C for subsequent analysis.
-
2. N-Glycan Release and Monosaccharide Analysis
-
Objective: To isolate, hydrolyze, and analyze the monosaccharide components of N-glycans to quantify ¹³C incorporation.
-
Protocol:
-
Lyse the harvested cell pellets and quantify the total protein content.
-
Denature a specific amount of total protein (e.g., 50-100 µg) by heating.
-
Add N-glycosidase F (PNGase F) to the denatured protein sample and incubate (e.g., at 37°C overnight) to release the N-linked glycans.[1]
-
Hydrolyze the released glycans to their constituent monosaccharides using an acid (e.g., 2 M trifluoroacetic acid at 100°C for 4 hours).
-
Remove the acid by evaporation under a stream of nitrogen.
-
Perform a chemical derivatization to make the monosaccharides volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is the conversion to aldonitrile acetate derivatives.[1]
-
Analyze the derivatized sample by GC-MS. The mass spectrometer will detect the natural monosaccharide (e.g., mannose) and its ¹³C-labeled isotopologue, which will have a higher mass-to-charge ratio (m/z).
-
Quantify the peak areas for the labeled and unlabeled species to determine the percentage of isotopic enrichment.
-
Applications in Research and Drug Development
The ability to trace mannose metabolism provides powerful insights into various biological and biomedical questions.
-
Understanding Disease Mechanisms: In Congenital Disorders of Glycosylation (CDG), such as MPI-CDG, the pathway converting glucose to mannose is impaired. Tracing studies with ¹³C-mannose can quantify the reliance on exogenous mannose and assess the efficacy of mannose supplementation therapy.[1][4]
-
Cancer Research: Altered glycosylation is a universal feature of cancer, impacting cell signaling, adhesion, and immune evasion.[3][5] this compound can be used to probe how cancer cells rewire their metabolism to support aberrant glycosylation.
-
Biopharmaceutical Production: For therapeutic glycoproteins like monoclonal antibodies, the specific glycan structure is a critical quality attribute affecting efficacy and safety.[6] ¹³C-mannose tracing can be used in Glycosylation Flux Analysis (GFA) to monitor and optimize glycan biosynthesis in CHO cell cultures, ensuring consistent product quality.[6]
Conclusion
This compound is a versatile and robust tool for the quantitative investigation of glycosylation pathways. By enabling precise measurement of metabolic flux, it allows researchers to dissect the contributions of different nutrient sources, understand the metabolic reprogramming in disease, and optimize the production of therapeutic glycoproteins. The integration of stable isotope tracing with modern mass spectrometry provides a clear window into the complex and dynamic world of glycan biosynthesis.
References
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation flux analysis reveals dynamic changes of intracellular glycosylation flux distribution in Chinese hamster ovary fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Labeling with D-Mannose-¹³C-1 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of D-Mannose-¹³C-1 in metabolomics, offering detailed insights into its metabolic pathways, experimental protocols for tracer analysis, and the interpretation of labeling patterns. The use of stable isotope tracers like D-Mannose-¹³C-1 is a powerful technique for elucidating the contributions of mannose to various metabolic processes, particularly in the context of glycosylation and central carbon metabolism. This is of significant interest in fields such as cancer biology and inborn errors of metabolism.
Core Concepts: The Metabolic Fate of D-Mannose
D-Mannose, a C-2 epimer of glucose, plays a crucial role in human metabolism, primarily in the glycosylation of proteins.[1] When introduced into a biological system, D-Mannose-¹³C-1 is transported into the cell and rapidly phosphorylated by hexokinase (HK) to form Mannose-6-phosphate-¹³C-1 (M6P-¹³C-1). This intermediate is a critical branch point, directing the labeled carbon into several key metabolic pathways.
The fate of M6P-¹³C-1 is primarily governed by the activity of two enzymes: phosphomannose isomerase (MPI) and phosphomannomutase (PMM2). MPI reversibly converts M6P to Fructose-6-phosphate (F6P), which can then enter glycolysis or the pentose phosphate pathway. PMM2 converts M6P to Mannose-1-phosphate (M1P), committing it to the synthesis of nucleotide sugars for glycosylation.
Quantitative Analysis of Mannose Metabolism
Isotopic labeling with D-Mannose-¹³C-1 allows for the precise quantification of mannose uptake and its contribution to various metabolic pools. The following table summarizes key quantitative data from studies using ¹³C-labeled mannose in different cell lines.
| Parameter | Cell Line | Value | Reference |
| Mannose Uptake Rate | Human Fibroblasts | 9.4–22 nmol/mg protein/h | [2] |
| Glucose Uptake Rate | Human Fibroblasts | 1500–2200 nmol/mg protein/h | [2] |
| Mannose Contribution to N-glycans | Human Fibroblasts | ~10–45% (at 50 µM mannose) | [2] |
| Mannose Contribution to N-glycans | Various Cancer Cell Lines | ~10% to ~45% (at 50 µM mannose) | [2] |
| Mannose Contribution to N-glycans | Various Cancer Cell Lines | up to 75% (at 200 µM mannose) | [2] |
Experimental Protocols
A typical workflow for a D-Mannose-¹³C-1 labeling experiment involves cell culture and labeling, quenching and metabolite extraction, and finally, analysis by mass spectrometry.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells (e.g., human fibroblasts or cancer cell lines) in 6-well plates at a suitable density to reach approximately 80-90% confluency at the time of harvest.
-
Labeling Medium: Prepare the labeling medium by supplementing glucose-free and mannose-free DMEM or RPMI-1640 with a known concentration of D-Mannose-¹³C-1 (e.g., 50 µM to 1 mM) and unlabeled glucose (e.g., 5 mM). The medium should also contain dialyzed fetal bovine serum to minimize the presence of unlabeled monosaccharides.
-
Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a specified period (e.g., 24 hours) to allow for the incorporation of the isotopic label into various metabolites.
2. Metabolic Quenching and Metabolite Extraction:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold quenching solution, such as 80% methanol, and place the plate on dry ice.
-
Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Vortex the suspension and centrifuge at a high speed to pellet the cell debris. The supernatant contains the extracted metabolites.
3. Sample Preparation for Mass Spectrometry:
-
For GC-MS Analysis (Derivatized Monosaccharides):
-
Dry the metabolite extract under a stream of nitrogen.
-
Hydrolyze N-glycans using an appropriate enzyme (e.g., PNGase F) to release the monosaccharides.
-
Derivatize the monosaccharides to make them volatile for GC analysis. A common method is to convert them to their aldonitrile acetate derivatives.
-
-
For LC-MS/MS Analysis (Underivatized and Nucleotide Sugars):
-
The metabolite extract can often be directly analyzed after appropriate dilution.
-
For nucleotide sugars, a specific extraction protocol may be required.
-
4. Mass Spectrometry Analysis:
-
GC-MS:
-
Column: Use a suitable capillary column for separating the derivatized monosaccharides.
-
Ionization: Electron ionization (EI) is commonly used.
-
Data Acquisition: Monitor for the specific mass fragments corresponding to the labeled and unlabeled monosaccharides to determine the isotopic enrichment.
-
-
LC-MS/MS:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separating polar metabolites like sugars and nucleotide sugars.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is typically employed.
-
Data Acquisition: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to specifically detect and quantify the labeled and unlabeled metabolites.
-
Data Interpretation and Applications
The analysis of the mass isotopologue distribution of mannose and its downstream metabolites provides valuable information on:
-
Relative Pathway Activity: The ratio of ¹³C-1 labeled F6P to M1P can indicate the relative flux through the MPI and PMM2 pathways.
-
Contribution to Glycosylation: By measuring the enrichment of ¹³C-1 in the mannose residues of N-glycans, the direct contribution of exogenous mannose to glycoprotein synthesis can be quantified.
-
Metabolic Reprogramming in Disease: This technique is particularly useful for studying metabolic changes in cancer cells, which often exhibit altered glucose and mannose metabolism. It can also be applied to investigate the biochemical basis of congenital disorders of glycosylation (CDGs), which are caused by defects in the glycosylation pathway.
References
Fundamental principles of using 13C-labeled mannose in research.
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways and cellular processes. Among these, 13C-labeled mannose has emerged as a powerful tool for elucidating the intricacies of glycosylation, metabolic flux, and the impact of mannose metabolism on various physiological and pathological states. This technical guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and key applications of 13C-labeled mannose in research.
Core Principles of 13C-Labeled Mannose Utilization
Mannose, a C-2 epimer of glucose, plays a critical role in human metabolism, particularly in the glycosylation of proteins.[1][2] By replacing the naturally abundant 12C isotope with the heavier, stable 13C isotope, researchers can trace the metabolic fate of mannose as it is incorporated into various biomolecules. This tracing is typically detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]
The core principle lies in introducing 13C-labeled mannose into a biological system (e.g., cell culture or in vivo models) and monitoring the appearance of the 13C label in downstream metabolites and macromolecules. This allows for the qualitative and quantitative assessment of:
-
Metabolic Pathways: Tracing the flow of carbon from mannose through various metabolic routes, including glycolysis, the pentose phosphate pathway, and the hexosamine biosynthesis pathway.[5]
-
Glycosylation Dynamics: Understanding the synthesis, turnover, and modification of glycans on proteins and lipids.[6]
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolism under specific conditions.[4][7]
-
Drug Development: Evaluating the mechanism of action and metabolic effects of drugs that target glycosylation or related metabolic pathways.
Key Metabolic Pathways of Mannose
Mannose enters the cell and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P). From this branch point, Man-6-P can either be isomerized to fructose-6-phosphate by phosphomannose isomerase (MPI) to enter glycolysis, or be converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a precursor for the synthesis of GDP-mannose, which is essential for glycosylation.[1][8]
Figure 1: Simplified metabolic pathway of mannose.
The N-linked glycosylation pathway, a major consumer of mannose, begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide (Glc3Man9GlcNAc2) to asparagine residues of nascent proteins. This is followed by extensive trimming and modification in the ER and Golgi apparatus.[9]
Figure 2: Overview of the N-linked glycosylation pathway.
Experimental Protocols
A typical experimental workflow for using 13C-labeled mannose involves several key stages, from cell culture to data analysis.
Figure 3: General experimental workflow for 13C-mannose tracing.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the labeling period.
-
Media Preparation: Prepare culture medium containing the desired concentration of 13C-labeled mannose. It is crucial to use dialyzed fetal bovine serum to minimize the presence of unlabeled mannose.[10]
-
Labeling: Replace the standard culture medium with the 13C-mannose containing medium. The duration of labeling depends on the specific pathway and metabolites of interest, ranging from minutes for glycolytic intermediates to several hours or days for complex glycans to reach isotopic steady state.[11]
Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction: After harvesting, lyse the cells using appropriate buffers to extract proteins.
-
Protein Precipitation and Glycan Release: Precipitate proteins using methods such as cold acetone or ethanol. The N-glycans can then be enzymatically released using PNGase F.
-
Hydrolysis: To analyze the monosaccharide composition, the released glycans or total glycoproteins can be hydrolyzed using acid (e.g., trifluoroacetic acid).[12][13]
-
Derivatization: For GC-MS analysis, the hydrolyzed monosaccharides must be derivatized to make them volatile. A common method is methoxyamine hydrochloride in pyridine followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14]
GC-MS Analysis
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: The gas chromatograph separates the derivatized monosaccharides based on their volatility and interaction with the column stationary phase.
-
Detection: The mass spectrometer detects the eluting compounds, providing information on their mass-to-charge ratio and fragmentation patterns, which allows for the identification and quantification of 13C incorporation.
NMR Spectroscopy
For NMR analysis, glycoproteins are often isotopically labeled in vivo by growing cells in media containing 13C-glucose, which is a precursor for mannose synthesis.[15] The labeled glycoproteins are then purified for NMR analysis.
-
Sample Preparation: The purified 13C-labeled glycoprotein is dissolved in a suitable buffer, and NMR spectra are acquired.
-
Data Acquisition: 2D 1H-13C HSQC spectra are commonly used to resolve the signals from the labeled mannose residues within the glycans.[3]
Data Presentation
Quantitative data from 13C-mannose labeling experiments provide valuable insights into metabolic dynamics.
| Parameter | Cell Line | Value | Reference |
| Contribution of Exogenous Mannose to N-Glycans | |||
| Normal Human Fibroblasts | 25-30% | [16] | |
| Phosphomannose Isomerase Deficient Fibroblasts | 80% | [16] | |
| Incorporation of 13C-UL-Glucose and 13C-3,4-Mannose into N-Glycan-Associated Mannose | (% of maximal signal) | ||
| HeLa | Glucose: ~60%, Mannose: ~40% | [17] | |
| HepG2 | Glucose: ~70%, Mannose: ~30% | [17] | |
| CHO | Glucose: ~80%, Mannose: ~20% | [17] | |
| Yield of 13C-Labeled High-Mannose Glycans from Engineered Yeast | |||
| M9 Glycan | 380 nmol/L of cell culture | [18] |
Applications in Research and Drug Development
The use of 13C-labeled mannose has significant implications across various research fields:
-
Cancer Biology: Altered glycosylation is a hallmark of cancer. 13C-mannose tracing can be used to study how cancer cells utilize mannose and how this contributes to tumor progression and metastasis.
-
Congenital Disorders of Glycosylation (CDGs): These are a group of genetic diseases caused by defects in the synthesis of glycans. 13C-mannose can be used to diagnose and study the pathophysiology of these disorders, as well as to evaluate potential therapies like mannose supplementation.[1]
-
Immunology: Glycosylation of immune cells and antibodies plays a crucial role in immune function. 13C-mannose can be used to investigate how changes in glycosylation affect immune responses.
-
Drug Discovery: For drugs that target metabolic or glycosylation pathways, 13C-mannose can be a valuable tool to understand their mechanism of action and to identify biomarkers of drug efficacy.
Conclusion
13C-labeled mannose is an indispensable tool for modern biomedical research. It provides a dynamic and quantitative view of mannose metabolism and its role in glycosylation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust studies utilizing this powerful technique. As analytical technologies continue to advance, the applications of 13C-labeled mannose are expected to expand, further unraveling the complexities of cellular metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian O-Mannosylation Pathway: Glycan Structures, Enzymes, and Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose 6-phosphate quantitation in glycoproteins using high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bookstack.cores.utah.edu [bookstack.cores.utah.edu]
- 15. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Guide: D-Mannose-13C-1 for Investigating Metabolic Reprogramming in Cancer
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, presenting a rich landscape of therapeutic targets. D-mannose, a C-2 epimer of glucose, has emerged as a potent modulator of cancer metabolism, capable of inhibiting tumor growth and enhancing the efficacy of conventional therapies. This technical guide details the application of stable isotope-labeled D-Mannose-13C-1 to trace its metabolic fate within cancer cells. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the precise mechanisms by which mannose interferes with central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and glycosylation. This guide provides an overview of D-mannose's anti-cancer mechanisms, quantitative data on its effects, detailed experimental protocols for this compound tracing studies, and visualizations of the key metabolic and signaling pathways involved.
The Anti-Cancer Mechanism of D-Mannose
D-mannose enters cells using the same glucose transporters (GLUTs) and is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P). The anti-tumor effect of mannose is particularly pronounced in cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), which is responsible for converting M6P to fructose-6-phosphate (F6P) for entry into glycolysis.
In PMI-low cells, M6P accumulates and exerts several inhibitory effects:
-
Inhibition of Glycolysis: High levels of M6P can inhibit key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, disrupting the cell's primary energy supply.[1][2][3]
-
Impairment of the Pentose Phosphate Pathway (PPP): M6P accumulation can suppress glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, thereby reducing the production of NADPH required for antioxidant defense and nucleotide synthesis.[1][3]
-
Disruption of N-linked Glycosylation: As a precursor for glycan synthesis, supraphysiological levels of mannose can lead to abnormal glycosylation of proteins, affecting their stability and function.[4] This has been shown to promote the degradation of the immune checkpoint protein PD-L1, enhancing anti-tumor immunity.[4][5]
-
Induction of Cellular Stress: The metabolic disruption caused by M6P accumulation can lead to increased reactive oxygen species (ROS), DNA damage, and apoptosis.[1][6]
These metabolic interventions not only slow tumor growth but also sensitize cancer cells to chemotherapy, radiotherapy, and immunotherapy.[4][7][8]
Quantitative Data: Efficacy of D-Mannose in Cancer Cell Lines
The sensitivity of cancer cells to D-mannose is dose-dependent and often correlates with the expression level of the PMI enzyme. Below is a summary of reported quantitative data on the effects of D-mannose on various cancer cell lines.
Table 1: Inhibitory Concentrations (IC₅₀) of D-Mannose in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Citation |
| A549 | Non-Small Cell Lung Cancer | ~30 mM | [9] |
| H1299 | Non-Small Cell Lung Cancer | ~30 mM | [9] |
| A549 | Lung Adenocarcinoma | 32.4 mM | [10] |
| DU145 | Prostate Cancer | Determined via CCK-8 assay | [6] |
| PC3 | Prostate Cancer | Determined via CCK-8 assay | [6] |
Table 2: Dose-Dependent Effects of D-Mannose on Colorectal Cancer (CRC) Cell Viability
| Cell Line | p53 Status | 5-FU Resistance | Effect | Citation |
| HCT116 | Wild-Type | Sensitive | Significant, dose-dependent reduction in viability | [11] |
| HCT116 p53-/- | Null | Sensitive | Significant, dose-dependent reduction in viability | [11] |
| HCT116-5FUR | Wild-Type | Resistant | Significant, dose-dependent reduction in viability | [11] |
| NCM460D | Normal-like Colon Cells | N/A | Minimal effects on viability up to 100 mM | [11] |
Experimental Protocols for this compound Tracing
The following protocols are adapted from established stable isotope tracing methodologies using ¹³C-glucose and are tailored for this compound.[4][5][8]
Protocol 1: In Vitro this compound Labeling and Metabolite Extraction
Objective: To trace the metabolic fate of D-mannose in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Custom medium: Glucose-free, mannose-free DMEM/RPMI
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled monosaccharides
-
D-Mannose-[U-¹³C₆] (or other isotopic variant)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (LC-MS grade), chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will achieve ~80% confluency at the time of harvest. Culture overnight in standard medium. Prepare a minimum of 3-5 replicate wells per condition.
-
Media Preparation: Prepare the labeling medium by supplementing the glucose-free, mannose-free basal medium with dFBS, glutamine, and other essential components. Add D-Mannose-[U-¹³C₆] to the desired final concentration (e.g., 5-25 mM). Unlabeled glucose can be added at physiological concentrations (~5 mM) to simulate a competitive environment.
-
Labeling:
-
Aspirate the standard medium from the wells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a defined period. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine when isotopic steady-state is reached for key metabolites.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.
-
Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism and extract polar metabolites. . Scrape the cells in the cold methanol using a cell scraper and transfer the cell slurry to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at maximum speed (~16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried pellets at -80°C until LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Objective: To separate, detect, and quantify ¹³C-labeled metabolites from the extracted samples.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column suitable for polar metabolites
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent (e.g., 50:50 methanol:water) based on the chromatography to be used. Vortex and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatography:
-
Equilibrate the HILIC column with the initial mobile phase conditions.
-
Inject a small volume (e.g., 2-10 µL) of the reconstituted sample.
-
Run a chromatographic gradient to separate the polar metabolites. An example gradient might start with high organic content (e.g., 95% B) and gradually decrease to elute more polar compounds.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ionization mode for most central carbon metabolites (e.g., sugar phosphates, organic acids). Positive mode may be used for other compound classes.
-
Acquire data in full scan mode over a mass range of m/z 70-1000.
-
The high resolution of the instrument will allow for the separation of different isotopologues (e.g., M+0, M+1, M+2...M+6 for metabolites derived from D-Mannose-[U-¹³C₆]).
-
-
Data Analysis:
-
Process the raw data using software such as Xcalibur, MassHunter, or open-source platforms like El-MAVEN or MS-DIAL.
-
Identify metabolites based on accurate mass and retention time by comparing to a known standards library.
-
Quantify the peak area for each isotopologue of a given metabolite.
-
Correct for the natural abundance of ¹³C to determine the true fractional enrichment from the this compound tracer.
-
Calculate the fractional contribution (FC) of mannose to each metabolite pool: FC = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities).
-
Visualizations: Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental processes involved in this compound research.
Metabolic Fate of this compound in Cancer Cells
This diagram shows how this compound enters the cell and is metabolized, highlighting its key points of interaction with glycolysis and N-linked glycosylation.
Caption: Metabolic fate of this compound and its interference with central carbon metabolism.
Experimental Workflow for Stable Isotope Tracing
This workflow outlines the major steps in a this compound tracing experiment, from cell culture to data analysis.
Caption: A typical experimental workflow for this compound stable isotope tracing studies.
D-Mannose Enhances Immunotherapy via PD-L1 Degradation
This diagram illustrates the signaling pathway by which D-mannose treatment leads to the degradation of PD-L1, a key immune checkpoint protein.[4]
Caption: D-Mannose activates AMPK, leading to PD-L1 degradation and enhanced T-cell activity.
D-Mannose Suppresses HIF-1α Mediated Metabolic Reprogramming
This pathway shows how D-mannose can downregulate the protein level of HIF-1α, a master regulator of cancer metabolism, thereby suppressing the expression of its downstream targets.[12]
Caption: D-Mannose suppresses HIF-1α, inhibiting key genes for metabolic reprogramming.
Conclusion and Future Directions
The use of this compound as a metabolic tracer is a powerful technique for dissecting the complex metabolic reprogramming that occurs in cancer. It allows for a direct, quantitative assessment of how mannose perturbs central carbon metabolism and influences interconnected pathways like glycosylation and redox balance. The insights gained from these studies can identify specific cancer types that are most susceptible to mannose-based therapies, discover biomarkers for patient stratification (such as PMI expression), and guide the rational design of combination therapies that exploit the metabolic vulnerabilities induced by D-mannose. Further research combining this compound tracing with other 'omics' technologies will undoubtedly deepen our understanding of cancer metabolism and accelerate the development of novel therapeutic strategies.
References
- 1. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 6. escholarship.org [escholarship.org]
- 7. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
A Technical Guide to In Vivo Imaging with D-Mannose-13C-1: A Novel Metabolic Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aberrant metabolism of cancer cells, characterized by an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling target for novel diagnostic and therapeutic strategies. D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its ability to interfere with glucose metabolism and protein glycosylation, particularly in tumors with low levels of the enzyme phosphomannose isomerase (PMI).[1][2] The use of stable isotope-labeled D-mannose, specifically D-Mannose-13C-1, in conjunction with advanced imaging techniques like hyperpolarized ¹³C Magnetic Resonance Imaging (MRI), holds the potential to non-invasively visualize and quantify mannose uptake and metabolism in vivo. This capability could provide critical insights into tumor physiology, patient stratification, and response to therapy.
This technical guide provides a comprehensive overview of the core principles and methodologies for conducting preliminary in vivo imaging studies using this compound. As direct in vivo imaging studies with this specific tracer are still emerging, this guide synthesizes established protocols from hyperpolarized ¹³C imaging of other metabolic substrates, such as [1-¹³C]pyruvate, with the known biochemistry of D-mannose.
Metabolic Fate and Signaling Pathways of D-Mannose
D-mannose enters cells through the same glucose transporters (GLUTs) as glucose.[3][4] Once inside the cell, it is phosphorylated by hexokinase to mannose-6-phosphate (M6P). M6P can then enter several metabolic pathways:
-
Glycolysis: M6P is isomerized to fructose-6-phosphate by phosphomannose isomerase (PMI) and enters the glycolytic pathway. In cancer cells with low PMI expression, M6P accumulates, leading to an inhibition of glycolysis and the pentose phosphate pathway.[1][2]
-
Glycosylation: M6P can be converted to mannose-1-phosphate and subsequently to GDP-mannose, a precursor for the N-linked glycosylation of proteins. Alterations in glycosylation are a hallmark of cancer and can affect protein function and cell signaling.
-
Induction of Apoptosis: The accumulation of M6P and disruption of glycolysis can lead to cellular stress and induce apoptosis in cancer cells.[1]
-
Enhancement of Chemotherapy and Radiotherapy: D-mannose has been shown to sensitize cancer cells to conventional therapies like cisplatin and radiation.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of D-mannose in a cancer cell and a typical experimental workflow for in vivo imaging with hyperpolarized this compound.
Experimental Protocols
The following protocols are adapted from established methods for hyperpolarized ¹³C MRI and should be optimized for this compound.[5][6][7][8]
Preparation of Hyperpolarized this compound
-
Sample Formulation: Prepare a solution of this compound (e.g., from a commercial supplier) with a stable free radical (polarizing agent), such as a trityl radical (e.g., OX063). The final concentration of the radical is typically around 15 mM.
-
Dynamic Nuclear Polarization (DNP):
-
Place the sample in a DNP polarizer.
-
Cool the sample to cryogenic temperatures (approximately 1 K) in a strong magnetic field (e.g., 3.35 T or 5 T).
-
Irradiate the sample with microwaves at a frequency specific to the electron spin resonance of the polarizing agent. This transfers the high polarization of the electrons to the ¹³C nuclei of the D-mannose. The polarization process can take 1-2 hours.
-
-
Rapid Dissolution:
-
Rapidly dissolve the hyperpolarized sample using a superheated, sterile, and pH-neutral aqueous buffer.
-
The dissolution process must be fast to minimize the loss of polarization (T1 of ¹³C is on the order of seconds to a minute in liquid state).
-
The final solution should be sterile, isotonic, and at a physiological pH for intravenous injection.
-
In Vivo Imaging
-
Animal Preparation:
-
Use an appropriate tumor-bearing animal model (e.g., xenograft or genetically engineered mouse model).
-
Anesthetize the animal and maintain its body temperature throughout the experiment.
-
Place a catheter for intravenous injection of the hyperpolarized tracer.
-
-
MRI Setup:
-
Position the animal in the MRI scanner equipped with a dual-tuned ¹H/¹³C coil.
-
Acquire anatomical ¹H reference images to localize the tumor.
-
Perform shimming on the region of interest to ensure a homogeneous magnetic field.
-
-
Injection and Data Acquisition:
-
Inject the hyperpolarized this compound solution as a bolus via the catheter.
-
Begin dynamic ¹³C MR data acquisition immediately upon injection.
-
Use a suitable pulse sequence for spectroscopic imaging, such as a three-dimensional echo-planar spectroscopic imaging (3DEPSI) sequence, to acquire data with both spatial and spectral resolution.[9]
-
The acquisition timing and parameters (e.g., flip angles) should be optimized to capture the dynamic conversion of this compound to its metabolic products.[9]
-
Data Presentation and Analysis
Quantitative data from in vivo imaging studies with this compound can be summarized in tables for clear comparison. The following tables provide examples of how such data could be structured.
Table 1: Hypothetical Biodistribution of this compound in a Xenograft Model
| Organ/Tissue | Uptake (% Injected Dose/gram) at 5 min | Uptake (% Injected Dose/gram) at 30 min |
| Tumor | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Liver | 5.1 ± 0.8 | 3.5 ± 0.6 |
| Kidney | 8.2 ± 1.1 | 4.1 ± 0.7 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Blood | 1.5 ± 0.2 | 0.4 ± 0.1 |
Note: These are hypothetical values based on typical biodistribution patterns of small molecules and should be experimentally determined.
Table 2: Hypothetical Quantitative Metabolic Parameters from Hyperpolarized this compound Imaging
| Parameter | Tumor Tissue | Normal Adjacent Tissue |
| This compound AUC | 1.0 (normalized) | 1.0 (normalized) |
| Mannose-6-Phosphate-¹³C-1 AUC | 0.45 ± 0.08 | 0.15 ± 0.03 |
| M6P/Mannose AUC Ratio | 0.45 ± 0.08 | 0.15 ± 0.03 |
| Apparent rate constant (kM->M6P) (s⁻¹) | 0.03 ± 0.005 | 0.01 ± 0.002 |
AUC: Area Under the Curve of the signal intensity over time. The M6P/Mannose AUC ratio is a common metric for quantifying metabolic flux in hyperpolarized ¹³C imaging.[10]
Conclusion
In vivo imaging with this compound represents a promising new frontier in metabolic imaging of cancer. By leveraging the principles of hyperpolarized ¹³C MRI, researchers can gain unprecedented insights into the uptake and metabolism of mannose in tumors. This technical guide provides a foundational framework for designing and executing such studies. The ability to non-invasively assess mannose metabolism could have a significant impact on the development of mannose-based therapies and the personalized treatment of cancer. Further research is warranted to validate and optimize these methods for clinical translation.
References
- 1. D-Mannose and Cancer – Research Review [prevailovercancer.com]
- 2. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose - Wikipedia [en.wikipedia.org]
- 5. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.au.dk [pure.au.dk]
- 9. Imaging considerations for in vivo 13C metabolic mapping using hyperpolarized 13C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for D-Mannose-13C-1 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the metabolic labeling of cellular glycans and glycoconjugates using D-Mannose-13C-1. This stable isotope labeling approach is a powerful tool for tracing the metabolic fate of mannose, quantifying its incorporation into glycoproteins, and elucidating the dynamics of glycosylation pathways in various cell types. The following protocols are intended for research purposes and should be adapted based on specific cell lines and experimental goals.
Introduction
D-mannose is a C-2 epimer of glucose and a monosaccharide of significant biological importance, particularly in the context of protein glycosylation. It serves as a precursor for the synthesis of nucleotide sugars, which are the donor substrates for glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. Metabolic labeling with stable isotopes, such as this compound, allows for the precise tracing and quantification of mannose metabolism and its contribution to the glycoproteome. This technique is invaluable for studying glycoprotein biosynthesis, identifying alterations in glycosylation in disease states, and for the development of novel therapeutic strategies targeting these pathways.
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of mannose through various metabolic pathways, including glycolysis and the pentose phosphate pathway.
-
Glycoprotein Biosynthesis Studies: Quantifying the rate of mannose incorporation into N-linked and O-linked glycans.
-
Biomarker Discovery: Identifying changes in glycoprotein profiles associated with diseases such as cancer.[1]
-
Drug Development: Evaluating the efficacy of drugs that target glycosylation pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on D-mannose labeling in cell culture. These values can serve as a starting point for experimental design.
Table 1: Uptake and Incorporation Rates of Mannose and Glucose in Fibroblasts
| Sugar | Uptake Rate (nmol/mg/h) | Contribution to N-glycans (nmol/mg/h) | Incorporation Efficiency into N-glycans (%) |
| Glucose | 1500–2200 | 0.1–0.4 | 0.01–0.03 |
| Mannose | 9.4–22 | 0.1–0.2 | 1–2 |
Data adapted from a study on fibroblasts, demonstrating the higher efficiency of exogenous mannose incorporation into N-glycans compared to glucose, relative to their uptake rates.[2]
Table 2: Recommended Labeling Conditions for this compound
| Parameter | Recommended Range | Notes |
| This compound Conc. | 50 µM – 1 mM | Optimal concentration is cell-type dependent. Lower concentrations may be used to trace endogenous pathways with minimal perturbation. |
| Glucose Concentration | 5 mM - 25 mM | Should be physiological for the cell type. High glucose can compete with mannose uptake and metabolism. |
| Labeling Time | 1 – 72 hours | Shorter times are suitable for kinetic studies of early metabolic events, while longer times are needed for steady-state labeling. |
| Cell Density | 70-80% confluency | Ensure cells are in the exponential growth phase for active metabolism. |
Signaling and Metabolic Pathways
The metabolic fate of D-mannose is primarily divided between catabolism for energy production and anabolic pathways for the synthesis of glycoconjugates. Upon entering the cell, D-mannose is phosphorylated to mannose-6-phosphate. This intermediate can either be isomerized to fructose-6-phosphate to enter glycolysis or be converted to mannose-1-phosphate, leading to the synthesis of GDP-mannose, the primary donor for mannosylation reactions.
Experimental Protocols
The following is a general protocol for this compound labeling in adherent cell cultures. This should be optimized for your specific cell line and experimental design.
Materials
-
This compound (or other desired isotopologue)
-
Cell culture medium (e.g., DMEM, RPMI-1640), glucose-free and mannose-free
-
Dialyzed Fetal Bovine Serum (dFBS)
-
D-Glucose
-
Phosphate Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Reagents for downstream analysis (e.g., solvents for metabolite extraction, proteomics-grade trypsin)
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture in standard growth medium until they reach 70-80% confluency.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose- and mannose-free medium with dialyzed FBS, the desired concentration of D-Glucose, and this compound.
-
For example, for a final concentration of 50 µM this compound and 5 mM D-Glucose, add the appropriate stock solutions to the basal medium.
-
Prepare a control medium with unlabeled D-Mannose.
-
-
Cell Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells twice with sterile PBS to remove residual unlabeled monosaccharides.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting and Sample Preparation:
-
For Metabolite Analysis:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
The supernatant containing the metabolites can be dried and derivatized for GC-MS analysis or directly analyzed by LC-MS/MS.[2]
-
-
For Glycoprotein Analysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration.
-
Proteins can be precipitated (e.g., with acetone) and then subjected to enzymatic digestion (e.g., with trypsin) to generate peptides and glycopeptides for LC-MS/MS analysis.
-
-
-
Downstream Analysis:
-
GC-MS Analysis of Monosaccharides:
-
Hydrolyze the glycan portion of glycoproteins to release individual monosaccharides.
-
Derivatize the monosaccharides (e.g., as aldonitrile acetates) for GC-MS analysis.
-
Monitor the mass isotopologue distribution of mannose to determine the extent of 13C incorporation.[2]
-
-
LC-MS/MS Analysis of Glycopeptides:
-
Analyze the peptide digest by high-resolution LC-MS/MS.
-
Use specialized software to identify glycopeptides and quantify the incorporation of this compound into specific glycan structures.
-
-
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low 13C Incorporation | Low uptake of this compound. | Optimize the concentration of the label. Reduce the concentration of glucose in the medium. Increase the labeling time. |
| Cell line has low mannose metabolic activity. | Confirm the expression of key enzymes in the mannose metabolic pathway. | |
| High Cell Death | Toxicity from the labeling medium or protocol. | Ensure the labeling medium is properly prepared and sterile. Minimize the duration of washing steps. Use dialyzed FBS to reduce variability. |
| Variability Between Replicates | Inconsistent cell numbers or confluency. | Seed cells at the same density and harvest at the same confluency. |
| Inconsistent washing or harvesting. | Standardize all handling procedures. |
Conclusion
Metabolic labeling with this compound is a robust method for investigating the complex processes of glycosylation in a cellular context. The protocols and data presented here provide a foundation for designing and executing successful labeling experiments. Careful optimization of labeling conditions and downstream analytical methods will yield valuable insights into the role of mannose metabolism in health and disease.
References
Application Notes and Protocols for D-Mannose-13C-1 Metabolic Flux Analysis in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1][2] By using isotopically labeled substrates, such as D-Mannose labeled with Carbon-13 at the first position (D-Mannose-13C-1), researchers can trace the path of carbon atoms through the metabolic network. This provides a detailed snapshot of cellular physiology and can reveal the effects of genetic modifications or environmental conditions on metabolic pathways.[3] These insights are invaluable in fields like metabolic engineering, systems biology, and drug development for identifying metabolic bottlenecks and potential drug targets.[4]
This document provides detailed application notes and protocols for conducting a this compound metabolic flux analysis in Escherichia coli. While glucose is a more commonly studied carbon source, investigating mannose metabolism is crucial for understanding the utilization of alternative sugars and for specific applications such as studying uropathogenic E. coli (UPEC), where mannose plays a significant role in adhesion to host cells.[5][6]
D-Mannose Metabolism in E. coli
D-Mannose is transported into the E. coli cell and phosphorylated to mannose-6-phosphate by the mannose phosphotransferase system (PTS). Mannose-6-phosphate is then isomerized to fructose-6-phosphate by mannose-6-phosphate isomerase. Fructose-6-phosphate is a key intermediate in central carbon metabolism, entering directly into glycolysis. The ¹³C label from this compound will thus be incorporated into various downstream metabolites, and its distribution can be analyzed to determine the fluxes through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment involves several key stages, from cell cultivation with the labeled substrate to computational analysis of the labeling patterns in metabolites to determine metabolic fluxes.[4]
Protocols
Protocol 1: E. coli Cultivation with this compound
-
Prepare M9 Minimal Medium: Prepare a sterile M9 minimal medium containing all necessary salts and trace elements. The sole carbon source will be D-Mannose.
-
Prepare Labeled Carbon Source: Prepare a sterile, concentrated stock solution of this compound.
-
Pre-culture: Inoculate a single colony of the desired E. coli strain into LB medium and grow overnight at 37°C with shaking.
-
Adaptation Culture: Inoculate a small volume of M9 medium containing unlabeled D-mannose with the overnight culture and grow until the mid-exponential phase. This step adapts the cells to the minimal medium and mannose as the carbon source.
-
Main Culture: Inoculate a fresh flask of M9 medium containing a defined concentration of this compound (e.g., 4 g/L) with the adaptation culture to an initial OD₆₀₀ of ~0.05.
-
Incubation: Grow the main culture at 37°C with shaking. Monitor cell growth by measuring OD₆₀₀ periodically.
-
Achieve Steady State: Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved during the mid-exponential growth phase. For batch cultures, this is a pseudo-steady state. For more precise measurements, a chemostat culture is recommended.[4]
-
Harvesting: Once the culture reaches the desired OD₆₀₀ in the mid-exponential phase, rapidly harvest the cells for quenching and metabolite extraction.
Protocol 2: Quenching and Metabolite Extraction
-
Quenching: Rapidly transfer a known volume of the cell culture into a quenching solution (e.g., -20°C 60% methanol) to instantly stop metabolic activity. The volume of quenching solution should be at least twice the volume of the cell culture.
-
Centrifugation: Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
Washing: Wash the cell pellet with the cold quenching solution to remove any remaining extracellular labeled substrate.
-
Metabolite Extraction: Resuspend the cell pellet in a suitable extraction solvent (e.g., pre-chilled 80% ethanol). Incubate at a low temperature with occasional vortexing to lyse the cells and extract intracellular metabolites.
-
Separation: Centrifuge the mixture to pellet cell debris. The supernatant contains the intracellular metabolites.
-
Drying: Dry the supernatant containing the metabolites, for example, by using a speed vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Biomass Hydrolysis (for proteinogenic amino acids):
-
Take a separate aliquot of the cell culture and centrifuge to obtain a cell pellet.
-
Wash the pellet with a saline solution.
-
Hydrolyze the biomass by adding 6 M HCl and incubating at 110°C for 24 hours.
-
Dry the hydrolysate to remove the HCl.
-
Resuspend the dried hydrolysate in a suitable buffer.
-
-
Derivatization:
-
Both the intracellular metabolite extract and the amino acid hydrolysate need to be derivatized to make the molecules volatile for GC-MS analysis.[4]
-
A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA).
-
Add the derivatizing agent to the dried extracts and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 1 hour).
-
-
GC-MS Analysis:
-
Inject the derivatized samples into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The GC separates the different metabolites, and the MS detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution (MID) for each metabolite.[7]
-
Data Presentation
The following tables present hypothetical but representative quantitative data for a ¹³C-MFA experiment with E. coli grown on this compound.
Table 1: Hypothetical Biomass Composition of E. coli Grown on D-Mannose
| Macromolecule | % of Dry Cell Weight | Monomer Composition |
| Protein | 55% | 20 Proteinogenic Amino Acids |
| RNA | 20% | Ribonucleotides (ATP, GTP, CTP, UTP) |
| DNA | 3% | Deoxyribonucleotides (dATP, dGTP, dCTP, dTTP) |
| Lipids | 9% | Fatty Acids, Glycerol |
| Peptidoglycan | 2.5% | N-acetylglucosamine, N-acetylmuramic acid, Amino Acids |
| Glycogen | 2.5% | Glucose |
| Other | 8% | Various small molecules |
Table 2: Hypothetical Metabolic Fluxes in E. coli Central Carbon Metabolism (Normalized to Mannose Uptake Rate of 100)
| Reaction/Pathway | Abbreviation | Flux Value (Relative) |
| Mannose Uptake | 100 | |
| Glycolysis (F6P to PYR) | v_glyc | 75 |
| Pentose Phosphate Pathway (oxidative) | v_oxPPP | 25 |
| TCA Cycle (Citrate Synthase) | v_tca | 60 |
| Anaplerosis (Phosphoenolpyruvate Carboxylase) | v_ppc | 15 |
| Glyoxylate Shunt | v_glyox | 0 |
| Acetate Secretion | v_ace | 10 |
Table 3: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Amino Acids from GC-MS Analysis
| Amino Acid | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Alanine (from Pyruvate) | 0.25 | 0.45 | 0.28 | 0.02 | - | - |
| Serine (from 3-PG) | 0.30 | 0.40 | 0.25 | 0.05 | - | - |
| Valine | 0.15 | 0.35 | 0.30 | 0.15 | 0.05 | 0.00 |
| Phenylalanine | 0.10 | 0.25 | 0.30 | 0.20 | 0.10 | 0.05 |
Note: Data in tables are for illustrative purposes only and will vary based on the specific E. coli strain and experimental conditions.
Conclusion
This compound metabolic flux analysis is a valuable tool for gaining a deeper understanding of E. coli physiology, particularly when investigating the metabolism of alternative sugars. The protocols and information provided here offer a comprehensive guide for researchers to design and execute such experiments. The resulting flux maps can provide crucial insights for metabolic engineering efforts aimed at optimizing the production of valuable biochemicals and for understanding the metabolic adaptations of pathogenic strains.[3][4]
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13cflux.net [13cflux.net]
- 4. mdpi.com [mdpi.com]
- 5. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications [mdpi.com]
- 6. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Structural Analysis Using D-Mannose-13C-1 with NMR Spectroscopy
Introduction
Isotopically labeled compounds are indispensable tools in modern structural biology and drug development. D-Mannose specifically labeled at the C1 position with Carbon-13 (D-Mannose-13C-1) offers a powerful probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic placement of the ¹³C isotope enhances the sensitivity of NMR experiments significantly, as ¹³C has a very low natural abundance (~1.1%).[1] This allows researchers to overcome the inherent low sensitivity of ¹³C NMR, enabling detailed structural and dynamic studies that would be impractical with unlabeled samples.[2][3]
These application notes provide an overview of the key uses of this compound in NMR-based structural analysis and detailed protocols for its implementation. The content is tailored for researchers, scientists, and drug development professionals investigating glycoproteins, carbohydrate-protein interactions, and metabolic pathways.
Application Notes
Conformational Analysis of Glycans and Glycoproteins
The incorporation of ¹³C-labeled mannose into glycoproteins enables the detailed investigation of glycan conformation and dynamics.[4][5] Standard protein NMR signals can overwhelm the signals from attached glycans. By selectively labeling the mannose moieties, their specific signals can be resolved from the protein background, allowing for the determination of sugar pucker conformations, inter-residue linkages, and flexibility. This information is crucial for understanding how glycans influence protein folding, stability, and function.[4][5]
Probing Protein-Ligand Interactions
This compound is an excellent tool for studying the binding of mannose-containing ligands to protein receptors. By monitoring the ¹³C chemical shifts of the labeled mannose upon titration with a protein, one can identify the binding interface, determine binding affinities (Kd), and characterize the kinetics of the interaction.[1] Techniques such as Chemical Shift Perturbation (CSP) mapping and NMR relaxation dispersion experiments can provide site-specific information about the binding event and any conformational changes that occur upon complex formation.[1]
Metabolic Labeling and Pathway Tracing
In cellular systems, this compound can be used as a metabolic precursor to label the glycan structures of newly synthesized glycoproteins.[6] By supplying ¹³C-glucose or ¹³C-mannose to cell cultures (e.g., mammalian or bacterial), the label is incorporated into the cellular glycosylation machinery.[6][7][8] Subsequent NMR analysis of the purified glycoprotein can reveal details about site occupancy, glycan processing, and the overall structure of the attached sugar chains. This approach provides a direct window into the glycosylation process within a cellular context.
Quantitative NMR (qNMR) Analysis
¹³C NMR can be employed for the quantitative analysis of components in complex mixtures, where proton (¹H) NMR spectra may suffer from severe signal overlap.[3][9] Although ¹³C NMR is less sensitive, the signal intensity for a given carbon peak is directly proportional to its concentration.[3] Using this compound with a known concentration as an external or internal standard allows for the accurate quantification of mannose or related metabolites in biofluids or reaction mixtures.[9]
Quantitative Data
The chemical shifts of D-Mannose are sensitive to their anomeric state (α or β) and local environment. The specific labeling at the C1 position provides a distinct, strong signal for this carbon.
Table 1: ¹³C Chemical Shifts for D-[1-¹³C]mannose in D₂O Data obtained from a 75 MHz ¹³C {¹H} spectrum.
| Carbon Atom | α-pyranose Chemical Shift (ppm) | β-pyranose Chemical Shift (ppm) |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
[10]
Experimental Protocols
Protocol 1: General NMR Sample Preparation for this compound
This protocol outlines the fundamental steps for preparing a high-quality NMR sample for analysis of this compound. The quality of the NMR sample has a profound effect on the resulting spectrum.[11]
Workflow for NMR Sample Preparation
Caption: General workflow for preparing a this compound sample for NMR analysis.
Methodology:
-
Determine Required Quantity:
-
For direct ¹³C detection, sample concentration is critical due to the low sensitivity of the nucleus.[12]
-
Aim for a concentration of at least 10-25 mg dissolved in 0.5-0.7 mL of solvent. A concentration of 0.2 to 0.3 millimoles is a good target for acquiring a spectrum in a reasonable time (~30 minutes).[11]
-
For cryoprobe-equipped spectrometers, a concentration of ~3-10 mM may be sufficient for direct ¹³C measurements.[13]
-
-
Solvent Selection:
-
Choose a deuterated solvent in which the sample is highly soluble. For D-Mannose, Deuterium Oxide (D₂O) is the most common choice.
-
Ensure the solvent is of high purity to avoid contaminant peaks in the spectrum.
-
-
Dissolution and Filtration:
-
Dissolve the weighed this compound in the chosen deuterated solvent in a small vial.
-
It is critical to remove all solid particles, as they disrupt the magnetic field homogeneity, leading to broad spectral lines.[11][12]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[11] Avoid using cotton wool, as solvents can leach impurities from it.[11]
-
-
Transfer to NMR Tube:
-
Use high-quality, clean NMR tubes. Tubes should be rinsed with acetone and dried with a stream of dry nitrogen or air. Do not dry in a hot oven, as this can leave residual solvent vapor.[11]
-
The final solution volume in a standard 5 mm NMR tube should be between 0.5 mL and 0.6 mL, corresponding to a height of approximately 40 mm.[12][13] Insufficient volume can lead to poor magnetic field shimming and distorted spectra.[13]
-
-
Labeling:
-
Securely cap the NMR tube and label it clearly with the sample identity. Use a labeling tape wrapped around the tube rather than writing directly on the glass.[13]
-
Table 2: Recommended Sample Parameters for ¹³C NMR
| Parameter | Small Molecule Analysis | Protein-Ligand Studies |
| Analyte Conc. | 10-50 mM | 0.05 - 1.0 mM (for labeled ligand) |
| Solvent Volume | 0.5 - 0.6 mL | 0.25 - 0.5 mL (Shigemi tube may be used)[13] |
| Common Solvent | D₂O, (CD₃)₂SO | Buffered D₂O (e.g., phosphate, HEPES) |
| NMR Tube | Standard 5 mm | Shigemi or 3 mm tube for limited sample[13] |
Protocol 2: ¹³C NMR for Protein-Ligand Interaction Analysis
This protocol describes an NMR titration experiment to monitor the binding of this compound to a protein receptor by observing changes in the ¹³C spectrum.
Workflow for NMR Titration Experiment
Caption: Workflow for a protein-ligand NMR titration experiment using this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your target protein in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) prepared in 99.9% D₂O. The protein concentration should be high enough to reach the desired final concentrations.
-
Prepare a stock solution of this compound in the exact same NMR buffer. A typical starting concentration is 0.1-0.5 mM.
-
-
Reference Spectrum:
-
Transfer a precise volume of the this compound solution to an NMR tube.
-
Acquire a high-quality 1D ¹³C NMR spectrum. This will serve as the reference (free state) spectrum. Common experiments include a simple ¹³C pulse-acquire with proton decoupling.
-
-
Titration:
-
Add a small, precise aliquot of the concentrated protein stock solution to the NMR tube containing the this compound.
-
Gently mix the sample to ensure homogeneity.
-
Acquire another 1D ¹³C spectrum under the identical experimental conditions as the reference.
-
Repeat the addition of protein aliquots, acquiring a spectrum after each addition, to obtain a series of spectra at increasing molar ratios of protein to ligand.
-
-
Data Analysis:
-
Process all spectra identically (e.g., Fourier transform, phase correction, baseline correction).
-
Overlay the spectra to visualize the changes in the C1 signal of this compound.
-
Measure the chemical shift of the C1 peak at each titration point.
-
Plot the change in chemical shift (Δδ) as a function of the molar ratio of protein to ligand.
-
Fit the resulting binding isotherm to an appropriate binding equation to determine the dissociation constant (Kd).
-
Protocol 3: Selective Metabolic Labeling of Glycoproteins
This protocol provides a general framework for incorporating this compound into glycoproteins expressed in mammalian cells.
Metabolic Incorporation Pathway
Caption: Simplified pathway for the metabolic incorporation of this compound into glycoproteins.
Methodology:
-
Media Preparation:
-
Prepare a mammalian cell culture medium that is depleted of glucose and mannose.
-
Supplement this custom medium with this compound as the primary carbon source for glycan synthesis. The optimal concentration may need to be determined empirically but can range from 1-4 g/L. For more efficient labeling, other carbon sources like glucose can be replaced or reduced.[6]
-
-
Cell Culture and Expression:
-
Adapt the mammalian expression cell line (e.g., HEK293, CHO) to the custom medium over several passages.
-
Transfect the cells with the expression vector for the glycoprotein of interest.
-
Culture the cells in the ¹³C-mannose-containing medium for the duration of protein expression (typically 2-5 days).
-
-
Protein Purification:
-
Harvest the cells or the culture supernatant containing the secreted glycoprotein.
-
Purify the ¹³C-labeled glycoprotein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
NMR Analysis:
-
Prepare a concentrated sample of the purified, labeled glycoprotein as described in Protocol 1 and Table 2.
-
Perform multidimensional NMR experiments (e.g., ¹H-¹³C HSQC) to observe the correlations for the labeled mannose residues.[5] The HSQC spectrum will show peaks corresponding to each unique mannose ¹³C-¹H pair, allowing for site-specific analysis.[5]
-
References
- 1. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. magritek.com [magritek.com]
- 4. NMR Spectroscopic Characterization of the C-Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sparse isotope labeling for nuclear magnetic resonance (NMR) of glycoproteins using 13C-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. omicronbio.com [omicronbio.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Application Note and Protocol: Quantification of D-Mannose-¹³C-1 Incorporation using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose is a C-2 epimer of glucose that plays a critical role in protein glycosylation, a post-translational modification essential for protein folding, stability, and function. The incorporation of mannose into glycoproteins occurs through the N-linked glycosylation pathway. Dysregulation of this pathway has been implicated in various diseases, including congenital disorders of glycosylation and cancer. Stable isotope labeling with compounds like D-Mannose-¹³C-1, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, provides a powerful tool to trace the metabolic fate of mannose and quantify its incorporation into glycoproteins. This application note provides a detailed protocol for the quantification of D-Mannose-¹³C-1 incorporation into glycoproteins, from cell culture to data analysis.
Principle
This method relies on the metabolic incorporation of D-Mannose-¹³C-1 into the N-glycan structures of glycoproteins in cultured cells. Following labeling, total cellular glycoproteins are extracted and hydrolyzed to release the constituent monosaccharides. The resulting monosaccharide mixture, containing both unlabeled (¹²C) and labeled (¹³C) mannose, is then analyzed by LC-MS/MS. By using Multiple Reaction Monitoring (MRM), specific transitions for both light and heavy mannose isotopes are monitored. The ratio of the peak areas of ¹³C-1-mannose to total mannose allows for the precise quantification of the tracer's incorporation.
Signaling Pathway
The following diagram illustrates the key steps in the N-glycan biosynthesis pathway, highlighting the incorporation of mannose.
Caption: N-Glycan biosynthesis pathway showing the incorporation of extracellular D-Mannose-¹³C-1.
Experimental Workflow
The overall experimental workflow for quantifying D-Mannose-¹³C-1 incorporation is depicted below.
Caption: Experimental workflow for D-Mannose-¹³C-1 incorporation analysis.
Experimental Protocols
Materials and Reagents
-
D-Mannose-¹³C-1 (Cambridge Isotope Laboratories, Inc. or equivalent)
-
D-Mannose (Sigma-Aldrich)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon)
Protocol 1: Cell Culture and Labeling
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by supplementing glucose-free and mannose-free medium with a defined concentration of glucose and D-Mannose-¹³C-1. A typical starting concentration for D-Mannose-¹³C-1 is 100 µM, but this may need to be optimized for different cell lines.
-
Remove the standard growth medium, wash the cells once with PBS, and add the labeling medium.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled mannose.
Protocol 2: Glycoprotein Extraction and Hydrolysis
-
Cell Harvesting and Lysis:
-
After the labeling period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Glycoprotein Precipitation:
-
To the supernatant, add ice-cold 20% TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the protein pellet twice with ice-cold acetone.
-
Air-dry the protein pellet.
-
-
Acid Hydrolysis:
-
Resuspend the dried protein pellet in 2 M TFA.
-
Incubate at 100°C for 4 hours to hydrolyze the glycoproteins into monosaccharides.
-
After hydrolysis, cool the samples to room temperature and evaporate the TFA under a stream of nitrogen.
-
Protocol 3: Sample Cleanup
-
Reconstitute the dried hydrolysate in an appropriate volume of LC-MS grade water.
-
Perform a solid-phase extraction (SPE) cleanup to remove salts and other interfering substances. The choice of SPE cartridge (e.g., C18 for general cleanup or graphitized carbon for more specific carbohydrate enrichment) may need to be optimized.
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions.
-
Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the monosaccharides with an appropriate solvent (e.g., an aqueous solution with a low percentage of organic solvent).
-
-
Dry the eluted sample under vacuum or with a stream of nitrogen.
-
Reconstitute the final sample in the LC-MS mobile phase for analysis.
Protocol 4: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is recommended.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient from high organic to high aqueous content should be optimized to achieve good separation of mannose from other monosaccharides.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode. Negative mode is often preferred for underivatized monosaccharides.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Unlabeled (¹²C) D-Mannose: The precursor ion for deprotonated mannose is m/z 179.1. A common product ion is m/z 89.1.
-
Labeled (¹³C-1) D-Mannose: The precursor ion for deprotonated D-Mannose-¹³C-1 is m/z 180.1. The corresponding product ion is m/z 90.1.
-
Note: These transitions should be optimized for the specific instrument being used.
-
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Sample ID | Treatment | Replicate | Peak Area (¹²C-Mannose) | Peak Area (¹³C-1-Mannose) | % ¹³C-1-Mannose Incorporation |
| CTRL-1 | Control | 1 | 1.20E+07 | 1.50E+05 | 1.23% |
| CTRL-2 | Control | 2 | 1.15E+07 | 1.45E+05 | 1.24% |
| CTRL-3 | Control | 3 | 1.22E+07 | 1.55E+05 | 1.25% |
| TREAT-1 | Treatment X | 1 | 9.80E+06 | 3.20E+06 | 24.62% |
| TREAT-2 | Treatment X | 2 | 1.01E+07 | 3.35E+06 | 24.91% |
| TREAT-3 | Treatment X | 3 | 9.95E+06 | 3.28E+06 | 24.79% |
Calculation of % ¹³C-1-Mannose Incorporation:
% Incorporation = [Peak Area (¹³C-1-Mannose) / (Peak Area (¹²C-Mannose) + Peak Area (¹³C-1-Mannose))] * 100
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for quantifying the incorporation of D-Mannose-¹³C-1 into glycoproteins. This technique is a valuable tool for studying the dynamics of protein glycosylation in various biological contexts and can be applied in basic research, drug discovery, and the study of metabolic diseases. Careful optimization of labeling conditions, sample preparation, and instrument parameters is crucial for achieving accurate and reproducible results.
References
Application Notes and Protocols for Stable Isotope Tracing with D-Mannose-¹³C-1 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing D-Mannose-¹³C-1 to trace metabolic pathways in primary neuronal cultures. This technique is invaluable for understanding neuronal mannose metabolism, its contribution to glycolysis, the pentose phosphate pathway (PPP), and the biosynthesis of glycoproteins. Such insights are crucial for neuroscience research and the development of therapeutics targeting metabolic dysregulation in neurological disorders.
Introduction
D-mannose, a C-2 epimer of glucose, plays a significant role in neuronal function, primarily as a precursor for the glycosylation of proteins, a critical post-translational modification influencing protein folding, stability, and function.[1][2] While glucose is the principal energy source for neurons, studies have demonstrated that primary neurons can efficiently take up and metabolize mannose.[3] In cultured hepatoma cells, a significant portion of mannose for glycoprotein biosynthesis is sourced from extracellular mannose rather than from glucose.[1] Stable isotope tracing using D-Mannose-¹³C-1 allows for the precise tracking of the C1 carbon of mannose as it is incorporated into various metabolic intermediates and macromolecules. This enables the quantitative analysis of metabolic fluxes and the elucidation of pathway dynamics under different physiological or pathological conditions.
Key Metabolic Fates of D-Mannose-¹³C-1
Upon entering the neuron, D-Mannose-¹³C-1 is phosphorylated by hexokinase to Mannose-6-phosphate-¹³C-1. From here, it can enter two major pathways:
-
Glycosylation: Mannose-6-phosphate is converted to Mannose-1-phosphate and then to GDP-Mannose, which serves as a donor for the synthesis of N-linked glycoproteins and other glycoconjugates.[4]
-
Glycolysis: Mannose-6-phosphate can be isomerized to Fructose-6-phosphate by phosphomannose isomerase, thereby entering the glycolytic pathway to generate pyruvate, lactate, and ATP.[3]
Tracing the ¹³C label allows for the quantification of the relative flux through these pathways.
Data Presentation: Illustrative Quantitative Data
The following tables present illustrative data that could be obtained from a D-Mannose-¹³C-1 tracing experiment in primary cortical neurons. These values are for demonstration purposes and will vary based on experimental conditions.
Table 1: Enrichment of ¹³C-1 in Key Metabolic Intermediates
| Metabolite | Time Point (hours) | ¹³C-1 Enrichment (%) |
| Mannose-6-phosphate | 1 | 85.2 ± 4.1 |
| 4 | 92.5 ± 3.7 | |
| 12 | 95.1 ± 2.9 | |
| Fructose-6-phosphate | 1 | 15.7 ± 2.3 |
| 4 | 35.4 ± 3.1 | |
| 12 | 48.9 ± 4.5 | |
| Lactate | 1 | 5.2 ± 1.1 |
| 4 | 18.6 ± 2.8 | |
| 12 | 32.4 ± 3.9 | |
| GDP-Mannose | 1 | 60.1 ± 5.5 |
| 4 | 88.3 ± 4.8 | |
| 12 | 93.7 ± 3.2 |
Table 2: Incorporation of D-Mannose-¹³C-1 into N-linked Glycans
| Glycoprotein Fraction | Time Point (hours) | Mannose Residues with ¹³C-1 (%) |
| Total Membrane Glycoproteins | 4 | 45.8 ± 6.2 |
| 12 | 78.3 ± 5.1 | |
| 24 | 89.1 ± 4.3 | |
| Synaptic Glycoproteins | 4 | 38.2 ± 5.9 |
| 12 | 71.5 ± 6.8 | |
| 24 | 85.4 ± 5.5 |
Mandatory Visualizations
Signaling Pathway of D-Mannose-¹³C-1 Metabolism
Caption: Metabolic fate of D-Mannose-¹³C-1 in primary neurons.
Experimental Workflow
Caption: Experimental workflow for D-Mannose-¹³C-1 tracing.
Experimental Protocols
Primary Neuron Culture
This protocol is adapted for cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Trypsin-EDTA
-
DMEM
-
Fetal Bovine Serum (FBS)
Procedure:
-
Prepare culture plates by coating with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C. Rinse plates three times with sterile PBS before use.
-
Dissect cortices from E18 rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Plate neurons at a density of 2 x 10⁵ cells/cm² on the prepared plates.
-
Incubate at 37°C in a humidified 5% CO₂ incubator. Change half of the medium every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.
Stable Isotope Labeling with D-Mannose-¹³C-1
Materials:
-
D-Mannose-¹³C-1 (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Glucose-free Neurobasal medium
-
Primary neuron cultures (DIV 7-14)
Procedure:
-
Prepare the labeling medium: Glucose-free Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and the desired concentration of D-Mannose-¹³C-1 (e.g., 5 mM). A parallel control group with unlabeled D-Mannose should be included.
-
Aspirate the existing culture medium from the primary neurons.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified 5% CO₂ incubator.
Metabolite Extraction
Materials:
-
Ice-cold 80% Methanol (-80°C)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the culture plate (e.g., 1 mL for a 6-well plate).
-
Place the plate on dry ice for 10 minutes.
-
Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).
LC Separation (example for hexose phosphates):
-
Column: Anion-exchange column suitable for polar metabolites.
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from high organic to high aqueous phase to separate polar compounds.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 5-10 µL.
MS/MS Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).
-
Collision Energy: Optimized for each metabolite.
-
Transitions to Monitor (Illustrative):
-
Mannose-6-phosphate (M+0): m/z 259 -> m/z 97
-
Mannose-6-phosphate-¹³C-1 (M+1): m/z 260 -> m/z 97 or m/z 98
-
Fructose-6-phosphate (M+0): m/z 259 -> m/z 97
-
Fructose-6-phosphate-¹³C-1 (M+1): m/z 260 -> m/z 97 or m/z 98
-
Data Analysis:
-
Reconstitute dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Inject samples onto the LC-MS/MS system.
-
Integrate peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C-1 in each metabolite at each time point.
By following these detailed protocols, researchers can effectively apply stable isotope tracing with D-Mannose-¹³C-1 to gain valuable insights into the metabolic landscape of primary neurons, advancing our understanding of brain function and disease.
References
- 1. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Mannose-13C-1 in studying congenital disorders of glycosylation.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Disorders of Glycosylation (CDG) represent a group of rare inherited metabolic disorders caused by defects in the synthesis and processing of glycans, which are complex sugar chains attached to proteins and lipids. These defects can lead to a wide range of clinical symptoms, affecting multiple organ systems. D-mannose is a critical monosaccharide in the N-linked glycosylation pathway. In certain types of CDG, such as MPI-CDG (CDG-Ib), oral supplementation with D-mannose has proven to be an effective therapy.[1][2][3]
The use of stable isotope-labeled sugars, such as D-Mannose-13C-1, provides a powerful tool for researchers to trace the metabolic fate of mannose, quantify its incorporation into glycoproteins, and assess the efficacy of mannose supplementation therapy in CDG. By replacing a naturally occurring carbon-12 atom with a heavier carbon-13 isotope at the first carbon position, this compound can be distinguished from endogenous mannose using mass spectrometry-based techniques. This allows for precise tracking and quantification of how exogenously supplied mannose is utilized by cells.
Principle of Application
This compound is metabolically incorporated into the same pathways as unlabeled D-mannose. Following its uptake by cells, it is phosphorylated to Mannose-6-phosphate-13C-1, then converted to Mannose-1-phosphate-13C-1, and finally to GDP-Mannose-13C-1. This labeled GDP-mannose serves as the donor substrate for mannosyltransferases in the endoplasmic reticulum, which add mannose residues to growing glycan chains on newly synthesized proteins.
By analyzing the isotopic enrichment of mannose in glycoproteins isolated from patient cells or animal models treated with this compound, researchers can:
-
Trace Metabolic Pathways: Elucidate the flux of exogenous mannose through the glycosylation pathway and identify potential metabolic bottlenecks.
-
Quantify Glycan Synthesis: Determine the rate of new glycoprotein synthesis and the extent to which supplemental mannose contributes to this process.[4]
-
Assess Therapeutic Efficacy: Evaluate the effectiveness of mannose therapy in correcting glycosylation defects in specific CDG subtypes.[5][6][7]
-
Diagnose and Characterize CDG: Aid in the diagnosis and biochemical characterization of known and novel forms of CDG related to mannose metabolism.
Key Applications and Experimental Workflows
The primary application of this compound in CDG research is in metabolic labeling studies of patient-derived fibroblasts or other cell models. These studies allow for a detailed investigation of mannose metabolism and its impact on glycosylation.
Experimental Workflow for Metabolic Labeling with this compound
Caption: A general workflow for studying CDG using this compound metabolic labeling.
Protocols
Protocol 1: Metabolic Labeling of Patient Fibroblasts with this compound
Objective: To quantify the incorporation of exogenous mannose into glycoproteins in CDG patient-derived fibroblasts compared to control cells.
Materials:
-
Patient and control fibroblast cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) with and without glucose and mannose
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Unlabeled D-mannose
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
BCA Protein Assay Kit
-
Trypsin, sequencing grade
-
Materials for glycopeptide enrichment (optional, e.g., HILIC SPE cartridges)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture patient and control fibroblasts in standard DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Labeling Medium Preparation: Prepare DMEM containing a physiological concentration of glucose (e.g., 5 mM) and the desired concentration of this compound. A typical starting concentration is 50 µM, but this may be optimized.[4] For comparison, prepare a control medium with the same concentration of unlabeled D-mannose.
-
Metabolic Labeling:
-
Wash the cells twice with PBS.
-
Incubate the cells in the prepared labeling medium for a specific time course (e.g., 4, 8, 12, 24 hours). The duration will depend on the expected rate of glycoprotein turnover.
-
-
Cell Harvest and Lysis:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) from each sample.
-
Perform a standard in-solution tryptic digestion protocol.
-
-
Glycopeptide Enrichment (Optional): For enhanced detection of glycopeptides, perform enrichment using techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide (or glycopeptide) mixture by LC-MS/MS.
-
Use a high-resolution mass spectrometer capable of distinguishing between the masses of unlabeled and 13C-labeled peptides.
-
-
Data Analysis:
-
Identify glycopeptides containing mannose.
-
Quantify the ratio of the peak areas for the 13C-labeled and unlabeled versions of each glycopeptide to determine the percentage of mannose incorporation from the exogenous source.
-
Mannose Metabolism and Incorporation into N-Glycans
Caption: The metabolic pathway of this compound from uptake to incorporation into glycoproteins.
Data Presentation
Quantitative data from metabolic labeling experiments should be summarized in tables to facilitate comparison between different cell lines and conditions.
Table 1: Incorporation of this compound into Total Glycoproteins
| Cell Line | Condition | Duration of Labeling (hours) | % 13C-Mannose Incorporation (Mean ± SD) |
| Control | 50 µM this compound | 24 | 28.5 ± 3.2 |
| MPI-CDG | 50 µM this compound | 24 | 75.2 ± 5.1 |
| Control | 1 mM this compound | 24 | 35.1 ± 4.0 |
| MPI-CDG | 1 mM this compound | 24 | 89.6 ± 6.3 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions and the specific CDG subtype.
Table 2: Relative Abundance of Specific Glycopeptides
| Glycopeptide (Protein) | Cell Line | % Labeled (with 50 µM this compound) | Fold Change (MPI-CDG vs. Control) |
| Asn-X-Ser (Transferrin) | Control | 25.8 | |
| MPI-CDG | 78.3 | 3.03 | |
| Asn-Y-Thr (Alpha-1-antitrypsin) | Control | 31.2 | |
| MPI-CDG | 72.1 | 2.31 |
Note: This table illustrates how the incorporation of this compound can be measured for specific glycoproteins, providing insights into protein-specific glycosylation defects.
Conclusion
This compound is an invaluable tool for the detailed investigation of mannose metabolism in the context of Congenital Disorders of Glycosylation. The protocols and workflows described here provide a framework for researchers to quantify the metabolic flux of mannose, assess the impact of genetic defects on glycosylation, and evaluate the efficacy of therapeutic interventions. The use of stable isotope labeling, combined with modern mass spectrometry, will continue to advance our understanding of these complex disorders and aid in the development of new diagnostic and therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. D-mannose as a new therapy for fucokinase deficiency-related congenital disorder of glycosylation (FCSK-CDG) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Combining D-Mannose-¹³C-1 Tracing with CRISPR-Cas9 Screening to Interrogate Glycosylation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cellular metabolism, particularly glycosylation, is critical for understanding numerous physiological and pathological processes, including cancer, immunology, and rare genetic diseases. D-mannose is a key monosaccharide that serves as a precursor for the synthesis of nucleotide sugars required for N-linked glycosylation.[1][2] Alterations in mannose metabolism can have profound effects on protein function and cellular signaling.
This application note describes a powerful, integrated approach that combines the precision of CRISPR-Cas9-mediated gene editing with the dynamic insights of stable isotope tracing. By using a genome-wide or targeted CRISPR-Cas9 knockout screen, researchers can systematically perturb genes involved in metabolic pathways. Subsequent tracing with D-Mannose-¹³C-1 allows for the precise measurement of metabolic flux through mannose utilization and glycosylation pathways.[3] This combination enables the identification and validation of novel genes and pathways that regulate mannose metabolism, offering new targets for therapeutic intervention.[4][5] This methodology provides a direct link between a genetic perturbation and its functional metabolic consequence, moving beyond simple cell viability assays to a more nuanced, mechanistic understanding of cellular processes.[6][7]
Signaling Pathways and Experimental Workflow
D-Mannose Metabolism and Glycosylation Pathway
D-mannose enters the cell and is phosphorylated by hexokinase (HK) to form Mannose-6-Phosphate (Man-6-P). This intermediate is a critical node. It can be isomerized by phosphomannose isomerase (MPI) to Fructose-6-Phosphate and enter glycolysis, or it can be converted by phosphomannomutase 2 (PMM2) to Mannose-1-Phosphate, a key step towards the synthesis of GDP-mannose and subsequent protein glycosylation.[2][8] Tracing with D-Mannose-¹³C-1 allows for the quantification of carbon flux into these distinct downstream pathways.
Caption: D-Mannose-¹³C-1 metabolic pathway into glycolysis and N-linked glycosylation.
Integrated Experimental Workflow
The overall workflow integrates CRISPR-Cas9 screening with stable isotope tracing and metabolomics. It begins with the generation of a pooled knockout cell library, followed by isotope labeling, selection of a metabolically relevant cell population, and finally, identification of target genes through next-generation sequencing (NGS).
Caption: Integrated workflow for CRISPR screening with D-Mannose-¹³C-1 tracing.
Detailed Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screening
This protocol outlines the steps for generating a cell population with genome-wide or targeted gene knockouts.[9]
Materials:
-
Cas9-expressing stable cell line
-
Pooled sgRNA library plasmid (e.g., human metabolic gene library)[5]
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells (for lentivirus production)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
DNA extraction kit
Methodology:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
-
-
Cell Library Generation:
-
Transduce the Cas9-expressing target cell line with the pooled lentiviral library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure most cells receive a single sgRNA.[5]
-
Use a sufficient number of cells to maintain library representation (minimum 500x cells per sgRNA).
-
After 48 hours, select transduced cells with puromycin until a non-transduced control plate shows complete cell death.
-
Expand the selected cell pool. Collect an initial cell pellet (T0 sample) for genomic DNA extraction to determine the initial sgRNA distribution.
-
Protocol 2: D-Mannose-¹³C-1 Stable Isotope Tracing
This protocol details the labeling of the CRISPR-generated cell library to trace the metabolic fate of mannose.
Materials:
-
D-Mannose-¹³C-1 (e.g., from Omicron Biochemicals, Inc.)
-
Glucose- and Mannose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
CRISPR cell library pool
Methodology:
-
Media Preparation: Prepare culture medium using glucose- and mannose-free DMEM supplemented with 10% dFBS, physiological glucose (e.g., 5 mM), and D-Mannose-¹³C-1 (e.g., 50-100 µM).[2]
-
Cell Seeding: Seed the CRISPR cell library pool into the prepared labeling medium.
-
Isotopic Steady State: Culture the cells for a sufficient duration to approach isotopic steady state. This is typically 24-48 hours but should be optimized for the specific cell line.
-
Phenotypic Selection (Optional but Recommended):
-
If a proxy for a metabolic state is available (e.g., a fluorescently labeled lectin that binds to specific cell surface glycans), use Fluorescence-Activated Cell Sorting (FACS) to isolate populations with high and low glycosylation.
-
Collect sorted cell populations for genomic DNA analysis and parallel samples for metabolomic analysis.
-
-
Cell Harvesting: If no selection is performed, harvest the entire cell population. Quickly wash cells with ice-cold saline, quench metabolism with liquid nitrogen, and store pellets at -80°C for subsequent gDNA and metabolite extraction.
Protocol 3: Metabolite Extraction and LC-MS/MS Analysis
This protocol covers the extraction of polar metabolites and their analysis by mass spectrometry.
Materials:
-
80% Methanol (LC-MS grade, pre-chilled to -80°C)
-
Centrifuge capable of 4°C
-
Lyophilizer
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Methodology:
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol to the frozen cell pellet (~1-5 million cells).
-
Vortex thoroughly and incubate at -80°C for 15 minutes.
-
Centrifuge at max speed for 10 minutes at 4°C.
-
Collect the supernatant containing polar metabolites.
-
-
Sample Preparation: Dry the metabolite extract completely using a lyophilizer. Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a HILIC column to separate polar metabolites.
-
Analyze using a high-resolution mass spectrometer in negative ionization mode to detect sugar phosphates.[10]
-
Acquire data in full scan mode to determine the mass isotopologue distributions (MID) of mannose-6-phosphate and other key metabolites.
-
Data Presentation and Analysis
CRISPR Screen Analysis
The primary analysis involves comparing the sgRNA abundance in the final, selected cell population against the initial (T0) population.[11]
-
Sequencing & Counting: Amplify the sgRNA cassettes from the extracted genomic DNA and perform high-throughput sequencing. Align reads to the sgRNA library reference to get raw counts for each sgRNA.
-
Hit Identification: Use software like MAGeCK to identify genes whose knockout leads to significant enrichment or depletion of their corresponding sgRNAs. The output will provide a ranked list of genes based on metrics like log-fold change (LFC) and false discovery rate (FDR).
Table 1: Example CRISPR Screen Hit Table
| sgRNA ID | Gene Symbol | Log₂ Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
|---|---|---|---|---|
| sgRNA_001 | PMM2 | 3.45 | 1.2e-8 | 4.5e-7 |
| sgRNA_002 | MPI | -2.89 | 3.5e-7 | 8.1e-6 |
| sgRNA_003 | GeneX | 2.51 | 9.8e-6 | 1.2e-4 |
| sgRNA_004 | GeneY | -1.98 | 4.1e-5 | 3.3e-4 |
Metabolomics Data Analysis
The analysis focuses on calculating the fractional contribution of the ¹³C label to each metabolite pool.[3][12]
-
Peak Integration: Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for key metabolites like Mannose-6-Phosphate.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of ¹³C and other heavy isotopes.
-
Fractional Contribution (FC): Calculate the percentage of the metabolite pool that is labeled from the D-Mannose-¹³C-1 tracer.
-
FC = (∑(i * Aᵢ)) / (n * ∑Aᵢ) * 100%
-
Where i is the isotopologue number, Aᵢ is the corrected abundance of that isotopologue, and n is the number of carbon atoms in the metabolite.
-
Table 2: Example ¹³C Fractional Contribution Data
| Condition | Metabolite | Fractional Contribution from ¹³C-1 Mannose (%) |
|---|---|---|
| Control (Non-targeting sgRNA) | Mannose-6-P | 85.2 ± 3.4 |
| Control (Non-targeting sgRNA) | Fructose-6-P | 15.7 ± 1.9 |
| PMM2 Knockout | Mannose-6-P | 88.1 ± 4.1 |
| PMM2 Knockout | Fructose-6-P | 45.3 ± 3.8 |
| MPI Knockout | Mannose-6-P | 83.9 ± 2.9 |
| MPI Knockout | Fructose-6-P | 2.1 ± 0.5 |
Integrated Data Interpretation
The final step is to integrate the two datasets to link genetic knockouts with specific metabolic shifts.
Table 3: Summary of Integrated Hits and Metabolic Phenotypes
| Gene Hit | Screen Phenotype | Metabolic Shift Observed | Implied Function |
|---|---|---|---|
| PMM2 | Enriched in high-glycosylation population | Decreased flux from Man-6-P to Glycosylation | Essential for mannose flux into glycosylation |
| MPI | Depleted in high-glycosylation population | Increased flux from Man-6-P to Glycosylation | Competes with PMM2; shunts mannose to glycolysis |
| GeneX | Enriched in high-glycosylation population | Increased GDP-Mannose levels | Novel positive regulator of glycosylation pathway |
| GeneY | Depleted in high-glycosylation population | Decreased Mannose-6-P levels | Potential role in mannose transport or phosphorylation |
This integrated analysis allows for the functional annotation of genes within the context of mannose metabolism, providing high-confidence targets for further investigation in drug development and disease research.
References
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Combining CRISPRi and metabolomics for functional annotation of compound libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR metabolic screen identifies ATM and KEAP1 as targetable genetic vulnerabilities in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Metabolomics and Genomics: Systems Approaches to Biomarkers and Mechanisms of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 8. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
High-Resolution Mass Spectrometry for Analyzing D-Mannose-¹³C-1 Labeled Glycans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of D-Mannose-¹³C-1 labeled glycans using high-resolution mass spectrometry (HRMS). Metabolic labeling with stable isotopes like ¹³C-mannose is a powerful technique for quantitative glycomics, enabling the precise tracking and relative quantification of glycan biosynthesis and turnover in various biological systems.[1][2] This approach is particularly valuable in drug development and disease research for understanding the role of glycosylation in cellular processes.
Introduction to D-Mannose-¹³C-1 Labeling in Glycan Analysis
Stable isotope labeling in combination with mass spectrometry has become an indispensable tool for quantitative proteomics and metabolomics.[2][3] In glycomics, metabolic labeling with monosaccharide precursors containing stable isotopes, such as D-Mannose-¹³C-1, allows for the in-vivo incorporation of a "heavy" tag into the glycan structures. This mass shift enables the differentiation and relative quantification of glycans synthesized under different experimental conditions.[1]
High-resolution mass spectrometry, with its high mass accuracy and resolving power, is essential for resolving the isotopic envelopes of labeled and unlabeled glycans, providing confidence in identification and quantification.[4][5] This technique is crucial for studying the dynamic nature of glycosylation in response to drug treatment, disease progression, or genetic modifications.
Experimental Protocols
This section details the key experimental procedures for analyzing D-Mannose-¹³C-1 labeled glycans, from cell culture and metabolic labeling to sample preparation and mass spectrometry analysis.
Protocol for Metabolic Labeling of Mammalian Cells with D-Mannose-¹³C-1
This protocol outlines the steps for metabolically labeling glycans in mammalian cell culture with D-Mannose-¹³C-1.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
D-Mannose-¹³C-1 (ensure high isotopic purity)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Culture: Culture the mammalian cells of interest in their recommended complete medium until they reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare a fresh batch of the complete cell culture medium, supplementing it with D-Mannose-¹³C-1. The final concentration of D-Mannose-¹³C-1 may need to be optimized depending on the cell line and experimental goals, but a starting concentration in the range of 50-100 µM is recommended.
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared D-Mannose-¹³C-1 containing labeling medium to the cells.
-
Incubate the cells for a period sufficient to allow for the incorporation of the labeled mannose into the glycan biosynthesis pathway. This incubation time can range from 24 to 72 hours, depending on the cell line's metabolic rate and the desired level of isotopic enrichment.[1]
-
-
Cell Harvesting:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping them in ice-cold PBS.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
-
Protocol for N-Glycan Release and Purification
This protocol describes the enzymatic release of N-glycans from glycoproteins and their subsequent purification.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Reaction buffer (e.g., containing NP-40)
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Lyophilizer
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using appropriate methods (e.g., sonication or freeze-thaw cycles).
-
Protein Denaturation: Denature the protein lysate by adding denaturing buffer and heating at 95°C for 10 minutes.
-
N-Glycan Release:
-
Add reaction buffer and PNGase F to the denatured lysate.
-
Incubate the mixture at 37°C for 12-18 hours to ensure complete release of N-glycans.[6]
-
-
Purification of Released N-Glycans:
-
Activate a C18 SPE cartridge with ACN followed by equilibration with 0.1% TFA in water.
-
Load the PNGase F-treated sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic contaminants. The N-glycans will be in the flow-through and wash fractions.
-
Collect the flow-through and wash fractions containing the released N-glycans.
-
Lyophilize the collected fractions to dryness.
-
Protocol for High-Resolution Mass Spectrometry Analysis
This protocol provides general guidelines for the analysis of released N-glycans by LC-HRMS. Specific parameters may need to be optimized for the instrument used.
Materials:
-
Released and purified N-glycans
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or PGC (Porous Graphitic Carbon) column
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Sample Reconstitution: Reconstitute the lyophilized N-glycans in a suitable volume of Mobile Phase A.
-
Liquid Chromatography Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the N-glycans using a gradient of Mobile Phase B. A typical gradient might start at a high percentage of B, gradually decreasing to elute the more hydrophilic glycans.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluting glycans using a high-resolution mass spectrometer in positive ion mode.
-
Acquire data in full scan mode over a mass range appropriate for the expected glycan structures (e.g., m/z 500-2500).
-
Set the resolution to a high value (e.g., >70,000) to resolve isotopic peaks.
-
Utilize data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation data for structural confirmation.
-
Data Presentation
The quantitative data obtained from the LC-HRMS analysis of D-Mannose-¹³C-1 labeled glycans should be summarized in clearly structured tables for easy comparison.
Table of Expected Mass Shifts for Common N-Glycan Structures
The incorporation of one ¹³C atom at the C-1 position of mannose results in a mass increase of 1.00335 Da for each mannose residue in a glycan. The following table provides the theoretical monoisotopic masses for some common high-mannose N-glycans with and without ¹³C-1 labeling on all mannose residues.
| Glycan Composition | Unlabeled Monoisotopic Mass (Da) | Fully ¹³C-1 Mannose Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Man₅GlcNAc₂ | 1235.469 | 1240.486 | 5.017 |
| Man₆GlcNAc₂ | 1397.522 | 1403.542 | 6.020 |
| Man₇GlcNAc₂ | 1559.575 | 1566.600 | 7.024 |
| Man₈GlcNAc₂ | 1721.628 | 1729.657 | 8.029 |
| Man₉GlcNAc₂ | 1883.681 | 1892.714 | 9.033 |
Note: These are theoretical masses and may vary slightly in experimental data.
Example Table for Relative Quantification of Labeled Glycans
The relative abundance of labeled versus unlabeled glycans can be determined by comparing the peak areas of their respective extracted ion chromatograms (XICs).
| Glycan Composition | Unlabeled Peak Area | Labeled Peak Area | % Labeling | Fold Change |
| Man₅GlcNAc₂ | 1.2 x 10⁷ | 8.5 x 10⁶ | 41.5% | - |
| Man₆GlcNAc₂ | 9.8 x 10⁶ | 6.2 x 10⁶ | 38.8% | - |
| Man₇GlcNAc₂ | 7.5 x 10⁶ | 4.1 x 10⁶ | 35.3% | - |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to visualize the experimental workflow and a relevant biological pathway.
Experimental Workflow
Caption: Experimental workflow for analyzing D-Mannose-¹³C-1 labeled glycans.
Mannose Metabolism and N-Glycosylation Pathway
Mannose plays a crucial role in several cellular processes, including the inhibition of the pentose phosphate pathway and the enhancement of sensitivity to certain cancer therapies.[7] In some cancer cells with low phosphomannose isomerase (PMI) expression, mannose accumulation can interfere with glucose metabolism and inhibit tumor growth.[8][9][10]
Caption: Simplified pathway of mannose metabolism and N-glycosylation.
Conclusion
The use of D-Mannose-¹³C-1 labeling coupled with high-resolution mass spectrometry provides a robust and accurate platform for the quantitative analysis of glycan dynamics. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers, scientists, and drug development professionals in implementing this powerful technique in their studies. The ability to track the fate of labeled monosaccharides through metabolic pathways and into final glycoprotein products offers invaluable insights into the complex role of glycosylation in health and disease.
References
- 1. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Automating Glycan Identification & Quantitation with Stable Isotope Labels [premierbiosoft.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. aspariaglycomics.com [aspariaglycomics.com]
- 6. sciex.com [sciex.com]
- 7. mdpi.com [mdpi.com]
- 8. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
Troubleshooting & Optimization
Optimizing D-Mannose-13C-1 concentration for cell labeling experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing D-Mannose-13C-1 concentration in cell labeling experiments. It includes frequently asked questions, troubleshooting advice, and standardized protocols to ensure efficient and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell culture experiments?
A1: this compound is a stable, non-radioactive, isotopically labeled sugar used as a tracer in metabolic flux analysis.[1] Its primary role is to track the uptake and incorporation of exogenous mannose into cellular glycosylation pathways, allowing researchers to study the biosynthesis of glycoproteins and glycolipids.[2][3] This is crucial for understanding how cells utilize dietary sugars and for quantifying the metabolic origins of mannose in N-glycans.[2][4]
Q2: How does this compound enter the cell and what is its metabolic fate?
A2: Exogenous this compound is transported into the cell via hexose transporters. Inside the cell, it is phosphorylated by the enzyme Hexokinase (HK) to form Mannose-6-Phosphate (M6P). From there, it has two primary fates:
-
Glycosylation: M6P is converted by Phosphomannomutase (PMM2) and subsequent enzymes into GDP-Mannose, the donor substrate for N-glycosylation.
-
Glycolysis: M6P can be isomerized by Phosphomannose Isomerase (MPI) to Fructose-6-Phosphate, which then enters the glycolytic pathway.[3]
It's important to note that a significant portion (up to 98%) of mannose that enters a cell is typically catabolized via glycolysis, while a smaller fraction is used for glycosylation.[2][3]
Q3: What is a good starting concentration for this compound in a labeling experiment?
A3: A starting concentration should be based on physiological levels and experimental goals. The normal concentration of mannose in human plasma is approximately 50 µM.[3] For many cell lines, labeling with 50 µM this compound in media containing standard glucose levels (e.g., 5 mM) is a good starting point.[4][5] This concentration allows for significant incorporation without drastically altering normal metabolism.[4] If the goal is to maximize the contribution from exogenous mannose, concentrations can be increased up to 1 mM.[3]
Q4: How does the glucose concentration in my media affect labeling efficiency?
A4: Glucose is the primary precursor for de novo synthesis of mannose within the cell.[6] High glucose concentrations can dilute the labeling from exogenous this compound. However, studies have shown that even in the presence of high glucose, exogenous mannose is incorporated very efficiently—up to 100 times more efficiently than glucose—into N-glycans.[2][4] For experiments requiring precise control over the mannose source, using glucose-free medium supplemented with a known concentration of both glucose and this compound is recommended.[4]
Q5: How long should I incubate my cells with this compound?
A5: The ideal incubation time depends on the experimental question.
-
Kinetic/Flux Analysis: For measuring the rate of incorporation, shorter time points (e.g., 1, 4, 8 hours) are appropriate.[7]
-
Steady-State Labeling: To achieve isotopic equilibrium where the labeling of metabolites and glycans is stable, longer incubation times (e.g., 24 to 72 hours) are typically required.[2] It may take several hours for TCA cycle intermediates to reach a steady state, and even longer for some amino acids and macromolecules.[8]
Q6: Can this compound be toxic to my cells?
A6: Yes, at high concentrations, D-mannose can be cytotoxic or inhibit cell proliferation.[9] This effect is particularly pronounced in cancer cell lines that have low expression of the enzyme Phosphomannose Isomerase (MPI), as the accumulation of Mannose-6-Phosphate can disrupt glycolysis.[9] Concentrations of 25 mM or higher have been shown to inhibit the growth of various cancer cell lines.[9][10] It is always recommended to perform a dose-response viability assay to determine the optimal, non-toxic concentration for your specific cell line.
Visual Guide: Metabolic Pathway
Caption: Metabolic fate of this compound after cellular uptake.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No ¹³C Label Incorporation | 1. Sub-optimal Concentration: The this compound concentration is too low for detection. | 1. Perform a dose-response experiment. Titrate the concentration from 50 µM up to 1 mM to find the optimal level for your cell line and detection method.[3] |
| 2. Competition from Glucose: High levels of glucose in the medium are outcompeting the labeled mannose for incorporation. | 2. Reduce the glucose concentration in the culture medium or switch to a glucose-free medium supplemented with your desired concentrations of glucose and this compound.[4] | |
| 3. Insufficient Incubation Time: The labeling period is too short to achieve detectable incorporation, especially in macromolecules. | 3. Conduct a time-course experiment (e.g., 4, 8, 24, 48 hours) to determine the time required to reach isotopic steady-state for your metabolites of interest.[8] | |
| Decreased Cell Viability or Proliferation | 1. Mannose Toxicity: The concentration of this compound is too high, leading to metabolic disruption and cytotoxicity. | 1. Perform a cell viability assay (e.g., MTT, CCK-8) with a range of D-mannose concentrations (e.g., 50 µM to 50 mM) to establish the IC50 and determine a non-toxic working concentration.[9] |
| 2. Low MPI Activity: Your cell line may have inherently low levels of the enzyme MPI, making it highly sensitive to mannose. | 2. If mannose sensitivity is high even at low concentrations, consider alternative labeling strategies or ensure the concentration is kept at a minimum (e.g., ≤50 µM). | |
| Inconsistent Results Between Experiments | 1. Variable Cell State: Differences in cell confluency, passage number, or metabolic state are affecting label uptake. | 1. Standardize all cell culture parameters. Ensure cells are in the exponential growth phase and at a consistent confluency at the start of each experiment. |
| 2. Reagent Instability: Improper storage has led to degradation of the this compound. | 2. Store the labeled compound according to the manufacturer's instructions, typically at room temperature away from light and moisture.[11][12] Prepare fresh stock solutions for each experiment. |
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration
This protocol outlines a method to identify the ideal tracer concentration that provides sufficient labeling without inducing cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Media Preparation: Prepare culture media with a range of this compound concentrations. A broad range (e.g., 0 µM, 50 µM, 250 µM, 1 mM, 5 mM, 25 mM) is recommended for initial characterization.
-
Labeling: Replace the existing medium with the prepared D-mannose-containing media. Culture the cells for your intended experimental duration (e.g., 24 or 48 hours).
-
Viability Assay: After incubation, assess cell viability using a standard method like a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's protocol.
-
Labeling Efficiency (Parallel Plate): In a parallel 6-well plate, treat cells with non-toxic concentrations identified from the viability assay.
-
Analysis: Harvest the cells, extract metabolites or glycoproteins, and analyze for ¹³C incorporation using mass spectrometry (GC-MS or LC-MS/MS).[13][14]
-
Optimization: Select the lowest concentration that gives a robust and reproducible labeling signal without significantly impacting cell viability (<10% reduction).
Protocol 2: General Cell Labeling for Glycan Analysis
This protocol provides a starting point for a typical steady-state labeling experiment.
-
Cell Culture: Grow cells to approximately 75% confluency in a 60 mm dish.
-
Media Exchange: Aspirate the growth medium. Wash the cells once with sterile PBS.
-
Labeling Medium: Add pre-warmed, glucose-free DMEM reconstituted with your desired stable isotope concentrations (e.g., 5 mM [1,2-¹³C]glucose and 50 µM this compound) and 10% dialyzed fetal bovine serum (dFBS).
-
Incubation: Culture cells for 24-72 hours to allow for label incorporation to reach a steady state.
-
Cell Harvest: Wash cells with cold PBS and harvest by scraping.
-
Downstream Analysis: Proceed with established protocols for glycoprotein extraction, hydrolysis, and subsequent analysis by GC-MS or LC-MS/MS to quantify the mass isotopomer distribution.[2][4]
Data Summary Tables
Table 1: Recommended Starting Concentrations for this compound Labeling
| Experimental Goal | Suggested Concentration | Cell Type Example | Notes |
| Trace Physiological Metabolism | 50 µM | Human Fibroblasts[4][5] | Corresponds to normal plasma levels.[3] Allows for study of endogenous pathways with minimal perturbation. |
| Quantify Exogenous Contribution | 50 µM - 1 mM | Human Fibroblasts[2] | At 50 µM, exogenous mannose contributes 10-45% of N-glycan mannose. At 1 mM, it can nearly completely replace glucose-derived mannose.[2][3] |
| Inhibit Cancer Cell Growth | 25 mM - 50 mM | Bladder Cancer Cells, Fibrosarcoma[9][15] | High concentrations are often used to study the anti-tumor effects of mannose and can induce cytotoxicity. |
Table 2: Observed Cytotoxic Effects of D-Mannose
| Cell Line | Effective Concentration | Observed Effect |
| Fibrosarcoma (Meth A) | ≥ 50 mM | Significant blocking of cytotoxicity by natural cytotoxic (NC) cells.[15] |
| Bladder Cancer (5637, UMUC3) | IC50 ≈ 25-45 mM | Inhibition of cell growth and induction of pyroptosis.[9] |
| Human Bladder Epithelial (HTB-9) | 1.5% (≈ 83 mM) | No observed cytotoxic effects after 24 hours.[16][17] |
| Various Cancer Lines | Varies (typically mM range) | Growth inhibition, often dependent on low phosphomannose isomerase (MPI) expression.[10] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low ¹³C label incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannose supplements induce embryonic lethality and blindness in phosphomannose isomerase hypomorphic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. D-Mannose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-358-0.25 [isotope.com]
- 12. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 13. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Minimizing isotopic scrambling in D-Mannose-13C-1 tracer experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Mannose-¹³C-1 as a tracer in metabolic experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic fate of D-Mannose-¹³C-1 in most mammalian cells?
A1: D-Mannose is first phosphorylated by hexokinase to mannose-6-phosphate. It is then isomerized to fructose-6-phosphate by mannose phosphate isomerase (MPI). From this point, the ¹³C-1 label enters the central carbon metabolism, primarily through glycolysis and the pentose phosphate pathway (PPP).[1][2]
Q2: Why am I seeing low incorporation of the ¹³C label into my metabolites of interest?
A2: Low label incorporation can be due to several factors:
-
Insufficient incubation time: The time required to reach isotopic steady state varies between metabolic pathways. Glycolysis may reach a steady state in minutes, while the TCA cycle can take hours.[3]
-
High concentration of unlabeled glucose: The presence of unlabeled glucose in the medium will compete with the D-Mannose-¹³C-1 tracer for uptake and metabolism.
-
Cellular metabolism: The metabolic state of your cells can influence the rate of mannose uptake and utilization.
-
Tracer purity: Ensure the isotopic purity of your D-Mannose-¹³C-1 is high.
Q3: What is isotopic scrambling and why is it a concern in D-Mannose-¹³C-1 tracer experiments?
A3: Isotopic scrambling refers to the redistribution of the ¹³C label to other positions within the molecule or to other molecules through reversible reactions or alternative metabolic pathways. This can complicate the interpretation of labeling patterns and the calculation of metabolic fluxes. For example, the reversible reactions of the non-oxidative pentose phosphate pathway can lead to scrambling of the ¹³C-1 label.
Q4: How can I correct for the natural abundance of ¹³C in my samples?
A4: It is crucial to correct for the ~1.1% natural abundance of ¹³C, which can otherwise lead to an overestimation of label incorporation. Several software tools are available for this purpose, such as IsoCor, IsoCorrectoR, and AccuCor2. These tools use algorithms to subtract the contribution of naturally occurring isotopes from the measured mass isotopologue distributions.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High variability between replicate samples | Inconsistent cell numbers, variations in incubation times, or differences in quenching and extraction efficiency. | Ensure accurate cell counting and seeding. Standardize all incubation and sample processing times. Use a rapid and consistent quenching method. |
| Unexpected ¹³C labeling patterns | Isotopic scrambling through reversible reactions (e.g., in the PPP), or contribution from unexpected metabolic pathways. | Carefully map the expected flow of the ¹³C-1 label through the metabolic network. Consider using software for metabolic flux analysis (MFA) to model and interpret complex labeling patterns. |
| Poor peak shape or resolution in GC-MS analysis | Incomplete derivatization of mannose and its metabolites, or issues with the GC-MS instrument. | Optimize the derivatization protocol to ensure complete conversion of analytes. Perform routine maintenance on the GC-MS system, including cleaning the ion source and checking for leaks. |
| Contamination with unlabeled mannose or other sugars | Contamination from cell culture media supplements (e.g., fetal bovine serum) or during sample preparation. | Use dialyzed fetal bovine serum to reduce the concentration of small molecules like glucose and mannose.[3] Use high-purity solvents and reagents for sample preparation. |
| Metabolite degradation during sample preparation | Inefficient quenching of metabolism or enzymatic activity during extraction. | Quench metabolic activity rapidly by flash-freezing in liquid nitrogen or using a cold solvent mixture (e.g., -20°C methanol).[4] Keep samples on ice or at low temperatures throughout the extraction process. |
Quantitative Data Summary
Table 1: Contribution of Exogenous Mannose to N-Glycan Mannose in Various Cell Lines
| Cell Line | % Mannose in N-Glycans from Exogenous Mannose |
| HeLa | ~25% |
| HepG2 | ~30% |
| Huh7 | ~20% |
| CHO | ~45% |
| A549 | ~35% |
| CaCo2 | ~15% |
| HEK293 | ~40% |
| HCT116 | ~10% |
| Data is derived from experiments using 5 mM ¹³C-UL-glucose and 50 µM ¹³C-3,4-mannose.[5] |
Table 2: Expected ¹³C Labeling Patterns in Key Metabolic Pathways from D-Mannose-¹³C-1
| Metabolic Pathway | Key Metabolite | Expected Major Isotopologue(s) | Notes |
| Glycolysis | Pyruvate | M+1 | The ¹³C-1 of mannose becomes the ¹³C-1 of fructose-6-phosphate, which then becomes ¹³C-3 of pyruvate. |
| Pentose Phosphate Pathway (Oxidative) | Ribose-5-phosphate | M+0 | The ¹³C-1 of fructose-6-phosphate is lost as ¹³CO₂ in the oxidative PPP. |
| Pentose Phosphate Pathway (Non-oxidative) | Ribose-5-phosphate | M+1 | Scrambling in the non-oxidative PPP can lead to the transfer of the ¹³C label to other positions. |
| TCA Cycle (first turn) | Citrate | M+1 | From M+1 pyruvate entering as acetyl-CoA (after decarboxylation of pyruvate, the label is lost) or as oxaloacetate (via pyruvate carboxylase). |
| TCA Cycle (first turn) | Malate | M+1 | Labeled from oxaloacetate. |
Experimental Protocols
Protocol 1: D-Mannose-¹³C-1 Tracer Experiment in Cultured Cells
This protocol is adapted from "The Metabolic Origins of Mannose in Glycoproteins".
1. Cell Culture and Labeling: a. Grow cells to ~70-80% confluency in standard culture medium. b. Prepare labeling medium: glucose-free and mannose-free DMEM supplemented with 10% dialyzed fetal bovine serum, antibiotics, and the desired concentrations of unlabeled glucose and D-Mannose-¹³C-1 (e.g., 5 mM glucose and 50 µM D-Mannose-¹³C-1). c. Wash the cells twice with phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium to the cells and incubate for the desired time (e.g., 24 hours).
2. Quenching and Metabolite Extraction: a. Place the culture plates on ice and aspirate the labeling medium. b. Immediately wash the cells twice with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells. d. Transfer the cell suspension to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
3. Derivatization for GC-MS Analysis: a. To the dried metabolite extract, add 50 µL of pyridine containing 20 mg/mL methoxyamine hydrochloride. b. Incubate at 40°C for 1 hour. c. Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). d. Incubate at 40°C for 30 minutes.
4. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the metabolites. c. Set the mass spectrometer to scan a mass range appropriate for the derivatized mannose and other metabolites of interest. d. Analyze the resulting data to determine the mass isotopologue distributions of the metabolites.
Visualizations
Caption: Metabolic fate of D-Mannose-¹³C-1.
Caption: Experimental workflow for D-Mannose-¹³C-1 tracer analysis.
References
- 1. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
D-Mannose-13C-1 Data Analysis & Interpretation: Technical Support Center
Welcome to the technical support center for D-Mannose-13C-1 data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound in metabolic tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a stable isotope-labeled form of D-Mannose, where the carbon atom at the first position (C-1) is replaced with a ¹³C isotope. It is primarily used as a tracer in metabolic flux analysis (MFA) to investigate various metabolic pathways.[1] Its main applications include studying glycosylation, central carbon metabolism (including glycolysis and the pentose phosphate pathway), and the contributions of mannose to various biosynthetic pathways.[2][3][4]
Q2: My mass spectrometry (MS) data shows a complex pattern of isotopologues that is difficult to interpret. What could be the cause?
A2: Complex isotopologue patterns in MS data when using this compound can arise from several factors:
-
Metabolic Scrambling: The ¹³C label from this compound can be redistributed to other metabolites through interconnected metabolic pathways. For instance, mannose can be converted to fructose-6-phosphate and enter glycolysis, leading to the labeling of various glycolytic and TCA cycle intermediates.
-
Natural Abundance of ¹³C: All naturally occurring carbon contains approximately 1.1% ¹³C. This natural abundance contributes to the mass isotopomer distribution (MID) and must be corrected for to accurately determine the enrichment from the this compound tracer.[5][6][7]
-
Incomplete Labeling: If the cells have not reached an isotopic steady state, the labeling of downstream metabolites will be incomplete, resulting in a mixture of labeled and unlabeled species.[8]
Q3: How do I correct for the natural abundance of ¹³C in my data?
A3: Correcting for natural ¹³C abundance is a critical step for accurate data interpretation. This is typically done using computational methods and software packages. The general principle involves using the known natural abundance of all elements in a given metabolite to calculate the expected mass isotopomer distribution for an unlabeled compound. This theoretical distribution is then used to deconvolve the measured data and isolate the signal originating from the ¹³C tracer.[5][6][7][9][10] Several software tools are available that can perform this correction.
Q4: My NMR spectra are showing low signal-to-noise for ¹³C-labeled metabolites. How can I improve this?
A4: The low natural abundance and lower gyromagnetic ratio of ¹³C compared to ¹H result in inherently lower sensitivity in NMR spectroscopy.[11][12] To improve the signal-to-noise ratio:
-
Increase ¹³C Enrichment: Ensure a high enrichment of this compound in your experimental setup.
-
Optimize NMR Parameters: Use longer acquisition times, a higher number of scans, and consider using cryogenically cooled probes to enhance sensitivity.
-
Sample Concentration: Concentrate your metabolite extracts as much as possible.
-
Selective Labeling: In some cases, using specifically labeled precursors can help to simplify spectra and focus the signal on the atoms of interest.[13]
Troubleshooting Guides
Mass Spectrometry Data Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low ¹³C enrichment in mannose-derived metabolites. | 1. Inefficient uptake of this compound by cells.2. Dilution of the label by unlabeled mannose from other sources (e.g., serum in the media).3. Rapid catabolism of mannose without significant incorporation into the pathway of interest. | 1. Verify cell permeability to mannose. Optimize incubation time and concentration of the tracer.2. Use dialyzed serum or a serum-free medium to reduce sources of unlabeled mannose.3. Analyze earlier time points to capture transient labeling. |
| High M+1 peak in unlabeled control samples. | Natural abundance of heavy isotopes (¹³C, ¹⁵N, ¹⁸O, etc.). | This is expected. Use a natural abundance correction algorithm to subtract the contribution of naturally occurring isotopes from your experimental data.[5][6][7] |
| Difficulty in distinguishing between ¹³C labeling and other elemental compositions. | Insufficient mass resolution of the mass spectrometer. | Utilize a high-resolution mass spectrometer (e.g., FT-ICR-MS or Orbitrap) to resolve fine isotopic structures and accurately determine elemental compositions.[7] |
| Inconsistent labeling patterns across biological replicates. | 1. Variation in cell culture conditions (cell density, growth phase).2. Inconsistent timing of sample quenching and metabolite extraction.3. Pipetting errors when adding the tracer. | 1. Standardize cell seeding density and ensure cells are in the same metabolic state (e.g., exponential growth phase) at the start of the experiment.2. Implement a rapid and consistent quenching and extraction protocol.3. Use precise pipetting techniques and prepare a master mix of the tracer-containing medium. |
NMR Data Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Overlapping peaks in ¹³C spectra making assignments difficult. | Complex mixture of metabolites with similar chemical shifts. | 1. Use 2D NMR techniques like ¹H-¹³C HSQC or HMBC to resolve overlapping signals based on proton chemical shifts.2. Employ selective labeling strategies to simplify the spectra.[13]3. Compare experimental spectra to databases of known metabolite chemical shifts.[12] |
| Observed ¹³C chemical shifts do not match expected values. | 1. pH or ionic strength of the sample affecting chemical shifts.2. The conformation of the sugar in the metabolite is different than the standard. | 1. Buffer your samples to a consistent pH and ionic strength.2. Consider that the local chemical environment can influence chemical shifts. Use 2D NMR to confirm connectivities.[11] |
| Quantification of ¹³C enrichment is not accurate. | 1. Incomplete relaxation of signals between scans.2. Nuclear Overhauser Effect (NOE) affecting peak intensities. | 1. Ensure a sufficiently long relaxation delay (D1) in your NMR pulse sequence.2. Use inverse-gated decoupling to suppress NOE effects during acquisition for more accurate quantification. |
Experimental Protocols
Protocol 1: this compound Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency or metabolic state (e.g., mid-log phase).
-
Media Preparation: Prepare the experimental medium containing this compound at the desired concentration. If applicable, use dialyzed fetal bovine serum to minimize the presence of unlabeled mannose. Prepare a parallel control medium with unlabeled D-Mannose.
-
Labeling: Remove the existing medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling or control medium.
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled mannose. The optimal time should be determined empirically to achieve isotopic steady state for the metabolites of interest.[8]
-
Quenching and Harvesting: To halt metabolism, rapidly wash the cells with ice-cold PBS and then quench by adding a cold solvent (e.g., 80% methanol). Scrape the cells and collect the cell suspension.
-
Metabolite Extraction: Lyse the cells (e.g., by freeze-thaw cycles or sonication) and centrifuge to pellet cell debris. Collect the supernatant containing the extracted metabolites.
-
Sample Preparation for Analysis: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in the appropriate solvent for MS or NMR analysis.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose and Fructose metabolism [mpmp.huji.ac.il]
- 4. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROESY and 13C NMR to distinguish between D- and L-rhamnose in the α-D-Man p-(1 → 4)-β-Rha p-(1 → 3) repeating motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000169) [hmdb.ca]
- 13. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing D-Mannose-13C-1 Labeled Metabolite Resolution in NMR
Welcome to the technical support center for NMR analysis of D-Mannose-13C-1 labeled metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their NMR experiments for enhanced resolution and data quality.
Troubleshooting Guide
Researchers often encounter challenges in achieving high-resolution NMR spectra for carbohydrate metabolites due to issues like signal overlap and low sensitivity. This guide provides solutions to common problems encountered during the analysis of this compound labeled samples.
Table 1: Common Problems and Solutions in ¹³C NMR of this compound Metabolites
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | - Insufficient sample concentration.[1][2]- Low natural abundance of ¹³C (if not fully labeled).[3]- Suboptimal acquisition parameters.[4] | - Increase sample concentration. For ¹³C NMR, a good starting point is 50-100 mg of material.[2]- Increase the number of scans (NS) to improve S/N, which scales with the square root of NS.[4]- Optimize acquisition parameters, such as the relaxation delay (D1) and acquisition time (AQ). A shorter D1 and longer AQ can improve signal for carbons with long T1 relaxation times.[4]- Utilize hyperpolarization techniques like SABRE-Relay to significantly enhance ¹³C signals.[5] |
| Broad, Poorly Resolved Peaks | - Poor magnetic field homogeneity (shimming).- High sample viscosity.[1]- Presence of solid particles in the sample.[1]- Presence of paramagnetic impurities. | - Carefully shim the magnet before acquisition.- Use a more dilute sample to reduce viscosity.[1]- Filter the sample into the NMR tube to remove any particulate matter.[1]- Degas the sample to remove dissolved oxygen, which is paramagnetic.[1] |
| Signal Overlap/Spectral Congestion | - Carbohydrate protons and carbons often have similar chemical environments, leading to overlapping signals in 1D spectra.[6][7] | - Employ 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to resolve overlapping signals by spreading them into a second dimension.[6][8][9][10]- Use selective labeling strategies if possible to simplify the spectra.[11][12] |
| Unexpected or Unidentified Peaks | - Presence of contaminants in the sample or NMR tube.- Anomerization of the sugar in solution (α and β forms).- Formation of downstream metabolites. | - Ensure NMR tubes and caps are thoroughly cleaned.[1]- Be aware that sugars exist as an equilibrium of anomers in solution, which will give rise to distinct sets of peaks.[13]- Consult metabolic pathway databases to predict and identify potential downstream metabolites of D-Mannose. |
| Inaccurate Quantification | - Non-uniform excitation and relaxation of different carbon nuclei.- Overlapping signals leading to integration errors. | - For accurate quantification, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of interest.- Use 2D NMR to resolve overlapping peaks before integration. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have regarding the NMR analysis of this compound and its metabolites.
Q1: Why are the signals for this compound and its metabolites often broad and overlapping in a 1D ¹³C NMR spectrum?
A1: Carbohydrates like mannose have multiple carbons with similar chemical environments, leading to chemical shifts that are very close to each other.[6][7] This results in significant signal overlap in a one-dimensional spectrum, making it difficult to resolve individual resonances.
Q2: What are the expected ¹³C chemical shifts for this compound?
A2: The chemical shifts for D-Mannose will vary slightly depending on the solvent and temperature. However, typical values for the α and β anomers in D₂O are provided in the table below. The C1 carbon is specifically labeled.
Table 2: Typical ¹³C Chemical Shifts (ppm) for D-Mannose Anomers in D₂O
| Carbon | α-pyranose | β-pyranose |
| C1 | 95.5 | 95.2 |
| C2 | 72.2 | 72.7 |
| C3 | 71.7 | 74.5 |
| C4 | 68.4 | 68.1 |
| C5 | 73.9 | 77.6 |
| C6 | 62.5 | 62.5 |
| Data sourced from Omicron Biochemicals, Inc.[13] |
Q3: What are the primary metabolic fates of D-Mannose that I should look for in my NMR spectra?
A3: D-Mannose is primarily metabolized through phosphorylation to Mannose-6-Phosphate (M-6-P) by hexokinase.[14][15] M-6-P can then be isomerized to Fructose-6-Phosphate and enter glycolysis.[14][15] Another key pathway involves the conversion of M-6-P to Mannose-1-Phosphate (M-1-P), which is a precursor for the synthesis of GDP-Mannose and subsequent glycosylation reactions.[14] The accumulation of Mannose-6-Phosphate is a common observation.[14]
Q4: How can I confirm the identity of D-Mannose metabolites in my sample?
A4: The most reliable method is to use a combination of 2D NMR experiments like HSQC and HMBC.[7][8] These experiments provide through-bond correlation information that can be used to piece together the carbon skeleton and identify the metabolites. Comparing the observed chemical shifts to literature values or databases like the Human Metabolome Database (HMDB) can further confirm assignments.
Q5: What is the recommended sample preparation procedure for this compound NMR?
A5: For optimal results, dissolve 50-100 mg of your lyophilized sample in a deuterated solvent (e.g., D₂O).[2] It is crucial to filter the sample into a clean, high-quality NMR tube to remove any particulate matter, which can degrade spectral quality.[1] Using an internal standard like DSS can be beneficial for accurate chemical shift referencing.[2]
Experimental Protocols
Protocol 1: High-Resolution 2D ¹H-¹³C HSQC for Resolving this compound Metabolite Signals
This protocol outlines the steps for acquiring a high-resolution 2D HSQC spectrum, which is essential for resolving overlapping signals from D-Mannose and its metabolites.
1. Sample Preparation:
-
Dissolve 50-100 mg of the this compound labeled sample in 0.5 mL of D₂O.
-
Filter the solution through a syringe filter (0.22 µm) directly into a clean 5 mm NMR tube.[1]
-
Add a suitable internal standard for chemical shift referencing if required (e.g., DSS).[2]
2. Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow solvent peak is indicative of good shimming.
3. Acquisition Parameters:
-
Load a standard 2D HSQC pulse sequence (e.g., hsqcetgpsi on Bruker instruments).
-
Set the spectral widths to cover the expected chemical shift ranges for both ¹H (e.g., 0-6 ppm for carbohydrates) and ¹³C (e.g., 50-110 ppm for the ring carbons of mannose).
-
Set the number of points in the direct dimension (F2, ¹H) to 2048 and in the indirect dimension (F1, ¹³C) to at least 256 for good resolution.
-
Set the number of scans (NS) per increment to a multiple of 8 or 16 to ensure good signal-to-noise. This will depend on the sample concentration.
-
Set the relaxation delay (D1) to 1.5-2.0 seconds.
-
The one-bond coupling constant (J1XH) should be set to approximately 145 Hz for C-H correlations in carbohydrates.
4. Data Processing and Analysis:
-
After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shifts using the internal standard or a known solvent peak.
-
Analyze the cross-peaks to identify which protons are directly attached to which carbons, thereby resolving ambiguities from the 1D spectra.
Visualizations
Diagram 1: Metabolic Pathway of D-Mannose
This diagram illustrates the initial steps of D-mannose metabolism within a cell, highlighting the key enzymes and intermediates.
Caption: Key metabolic pathways of D-Mannose.
Diagram 2: Troubleshooting Workflow for Poor NMR Resolution
This workflow provides a logical sequence of steps to diagnose and resolve issues with poor spectral resolution.
Caption: A logical workflow for troubleshooting poor NMR resolution.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Rapid 13 C NMR hyperpolarization delivered from para -hydrogen enables the low concentration detection and quantification of sugars - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03450A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. omicronbio.com [omicronbio.com]
- 14. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannose - Wikipedia [en.wikipedia.org]
Validation & Comparative
Validating Metabolic Flux Data: A Comparative Guide to D-Mannose-13C-1 as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Mannose-13C-1 with conventional glucose tracers for metabolic flux analysis (MFA). While direct comparative studies on this compound for MFA are not extensively published, this document leverages our understanding of mannose metabolism and established MFA principles to present a robust validation framework. We offer detailed experimental protocols and theoretical data comparisons to guide researchers in utilizing and validating data from this alternative tracer.
Introduction to D-Mannose as a Metabolic Tracer
D-Mannose, a C-2 epimer of glucose, is a hexose that enters central carbon metabolism after being phosphorylated to mannose-6-phosphate and subsequently isomerized to fructose-6-phosphate. The use of isotopically labeled D-Mannose, such as this compound, presents a unique tool for probing specific aspects of cellular metabolism, particularly the upper glycolytic and pentose phosphate pathways (PPP). Its distinct entry point into glycolysis offers an alternative perspective compared to commonly used glucose tracers, potentially providing enhanced resolution for certain metabolic fluxes.
Comparative Analysis of this compound and 13C-Glucose Tracers
The choice of an isotopic tracer is critical for the precision and accuracy of metabolic flux estimates. While [1,2-¹³C₂]glucose is often favored for its ability to provide precise estimates for glycolysis and the PPP, other tracers like [2-¹³C]glucose and [3-¹³C]glucose also offer advantages over the more traditionally used [1-¹³C]glucose. [U-¹³C₅]glutamine is the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[1]
The validation of metabolic flux data obtained with this compound necessitates a comparison with these established tracers. The following tables present a theoretical comparison of expected labeling patterns and their implications for flux determination.
Table 1: Theoretical Mass Isotopomer Distributions in Key Metabolites
| Metabolite | This compound | [1-¹³C]Glucose | [1,2-¹³C₂]Glucose | Rationale |
| Glucose-6-Phosphate | M+1 | M+1 | M+2 | Direct phosphorylation of the tracer. |
| Fructose-6-Phosphate | M+1 | M+1 | M+2 | Isomerization from G6P or direct entry for mannose. |
| Ribose-5-Phosphate (via oxidative PPP) | M+0 | M+0 | M+1 | The C1 carbon is lost as CO₂ in the oxidative PPP. With [1,2-¹³C₂]Glucose, the C2 label is retained. |
| Glyceraldehyde-3-Phosphate | M+0 / M+1 | M+0 / M+1 | M+1 / M+2 | Labeling depends on the specific cleavage of fructose-1,6-bisphosphate. |
| Pyruvate | M+0 / M+1 | M+0 / M+1 | M+1 / M+2 | Reflects the labeling pattern of G3P. |
| Lactate | M+0 / M+1 | M+0 / M+1 | M+1 / M+2 | Directly derived from pyruvate. |
Table 2: Comparative Performance for Pathway Flux Resolution
| Pathway | This compound | [1-¹³C]Glucose | [1,2-¹³C₂]Glucose | Key Advantages and Considerations |
| Glycolysis | Good | Good | Excellent | This compound provides a direct entry into F6P, potentially offering a clearer view of upper glycolytic flux. [1,2-¹³C₂]Glucose is superior for resolving bidirectional fluxes. |
| Pentose Phosphate Pathway (Oxidative) | Moderate | Moderate | Excellent | The loss of the C1 label from both this compound and [1-¹³C]Glucose makes it difficult to quantify the oxidative PPP flux directly. [1,2-¹³C₂]Glucose retains a label on C2, allowing for better quantification. |
| Pentose Phosphate Pathway (Non-oxidative) | Good | Good | Excellent | The labeling patterns in downstream metabolites like sedoheptulose-7-phosphate and erythrose-4-phosphate can be used to infer non-oxidative PPP fluxes. The dual labeling from [1,2-¹³C₂]Glucose offers more constraints for the model. |
| TCA Cycle | Poor | Poor | Moderate | The single label from this compound and [1-¹³C]Glucose is significantly diluted in the TCA cycle. For robust TCA cycle analysis, [U-¹³C]Glucose or [U-¹³C]Glutamine are recommended. |
Experimental Protocols
A standardized protocol is crucial for obtaining reliable and reproducible metabolic flux data. The following is a generalizable protocol for a 13C-MFA experiment using this compound, which can be adapted for comparison with glucose tracers.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing this compound at a known concentration. For comparison, prepare parallel cultures with the desired ¹³C-glucose tracer (e.g., [1,2-¹³C₂]glucose) and a control with unlabeled substrates.
-
Isotopic Labeling: Replace the standard medium with the ¹³C-labeled medium and incubate for a duration sufficient to reach isotopic steady state. This is typically determined empirically but is often in the range of several hours to a full cell doubling time.
Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the insoluble material.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.
Derivatization and GC-MS Analysis
-
Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBDMSTFA) to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions.
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw MIDs for the natural abundance of ¹³C.
-
Metabolic Modeling: Use a metabolic network model that describes the biochemical reactions of central carbon metabolism.
-
Flux Estimation: Employ software (e.g., INCA, Metran) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the flow of information and materials in metabolic flux analysis.
Caption: Entry of this compound and [1-¹³C]Glucose into central metabolism.
References
Quantification accuracy and precision of D-Mannose-13C-1 in plasma samples.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the quantification of D-Mannose in plasma samples, with a focus on the accuracy and precision afforded by the use of stable isotope-labeled internal standards, such as D-Mannose-¹³C-labeled variants. The data presented is compiled from peer-reviewed studies to aid in the selection of the most appropriate analytical method for research and clinical applications.
Executive Summary
The accurate quantification of D-Mannose in plasma is crucial for its investigation as a potential biomarker in various diseases, including cancer and diabetes. While several analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution has emerged as the gold standard, offering superior specificity and reproducibility. This guide will compare the performance of LC-MS/MS methods utilizing a ¹³C-labeled D-Mannose internal standard against other analytical approaches.
Performance Comparison of Analytical Methods
The use of a stable isotope-labeled internal standard, such as D-Mannose-¹³C₆, is critical in LC-MS/MS analysis to correct for variability in sample preparation and instrument response.[1] This approach, known as isotope dilution mass spectrometry, ensures the highest degree of accuracy and precision. The following tables summarize the performance characteristics of an LC-MS/MS method using D-Mannose-¹³C₆ as an internal standard, alongside other methods for D-Mannose quantification.
| Method | Internal Standard | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Accuracy (%) | Precision (RSD/CV%) | Reference |
| LC-MS/MS | D-Mannose-¹³C₆ | 1 - 50 | 1 | Inter- and Intra-day <2% (as relative error) | Inter- and Intra-day <2% | [2][3] |
| LC-MS/MS | ¹³C₆-D-Mannose | 0.31 - 40 | 1.25 | 96 - 104 | <10% | [1][4] |
| GC-MS | Deuterium labeling | Not Specified | Not Specified | Satisfactory | Poor for low concentrations | [5] |
| HPLC | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Enzymatic Assay | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
Table 1: Comparison of Linearity, LLOQ, Accuracy, and Precision.
| Method | Sample Preparation | Key Advantages | Key Limitations | Reference |
| LC-MS/MS with D-Mannose-¹³C₆ | Protein precipitation. | High specificity and sensitivity, corrects for matrix effects. | Requires sophisticated instrumentation. | [1][2] |
| GC-MS with Deuterium labeling | Derivatization (sodium borodeuteride treatment). | Can provide information on aldoses and ketoses. | Derivatization adds complexity and potential for variability, poor precision at low concentrations. | [5] |
| HPLC | Protein precipitation, may require derivatization. | Widely available instrumentation. | Often requires derivatization, potential for interference from structurally similar sugars (e.g., glucose).[2][7] | [6] |
| Enzymatic Assay | Minimal sample preparation. | Simple and rapid. | Prone to interference from other sugars, may lack specificity.[1][2] | [1] |
Table 2: Comparison of Sample Preparation, Advantages, and Limitations.
Experimental Protocols
LC-MS/MS Method with D-Mannose-¹³C₆ Internal Standard
This protocol is a synthesized representation from validated methods for the quantification of D-Mannose in human plasma or serum.[1][2][3]
1. Materials and Reagents:
-
D-(+)-Mannose (≥99.5% pure)
-
D-Mannose-¹³C₆ (internal standard, IS)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
HPLC grade acetonitrile and water
-
Perchloric acid (for protein precipitation)[6]
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of D-Mannose and D-Mannose-¹³C₆ in water.
-
Prepare a series of standard samples by spiking D-Mannose into a surrogate blank matrix (e.g., 4% BSA in PBS) to achieve a concentration range of 1-50 µg/mL.[2]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add the internal standard solution.
-
Precipitate proteins by adding a precipitating agent such as an equal volume of 0.6 mol/L perchloric acid[6] or acetonitrile.
-
Vortex and centrifuge the samples at high speed (e.g., 8000 x g for 10 minutes at 4°C).[6]
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Quantify D-Mannose by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of D-Mannose in the unknown samples from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for D-Mannose quantification in plasma.
Conclusion
The quantification of D-Mannose in plasma samples by LC-MS/MS using a stable isotope-labeled internal standard like D-Mannose-¹³C₆ offers unparalleled accuracy, precision, and specificity.[1][2] While other methods such as GC-MS and HPLC exist, they often require cumbersome derivatization steps and can be prone to interferences, particularly from the high endogenous concentrations of glucose.[2][7] For researchers and drug development professionals requiring reliable and reproducible data for biomarker studies and clinical applications, the isotope dilution LC-MS/MS method is the recommended approach.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of D-Mannose-¹³C₁ and ¹⁵N-Glutamine Tracing in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Stable isotope tracing provides a powerful lens to dissect these pathways. This guide offers a comparative analysis of two key tracers, D-Mannose-¹³C₁ and ¹⁵N-Glutamine, highlighting their distinct applications, experimental considerations, and the unique insights each provides into cellular function.
This document will delve into the specific metabolic routes illuminated by each tracer, present quantitative data from representative studies, and provide detailed experimental protocols to aid in the design and execution of future research.
Probing Glycosylation and Hexose Metabolism with D-Mannose-¹³C₁
D-Mannose-¹³C₁ is a stable isotope-labeled sugar primarily utilized to investigate the pathways of mannose metabolism and its incorporation into glycoproteins. This tracer is invaluable for studying N-linked glycosylation, a critical post-translational modification affecting protein folding, stability, and function. By tracking the ¹³C label, researchers can elucidate the contribution of exogenous mannose to glycan biosynthesis and its interplay with central carbon metabolism, including glycolysis and the pentose phosphate pathway.[1]
Tracing the Paths of Nitrogen with ¹⁵N-Glutamine
¹⁵N-Glutamine is a crucial tool for dissecting nitrogen metabolism. As a key nitrogen donor for a multitude of biosynthetic pathways, glutamine's nitrogen atoms can be tracked to elucidate their incorporation into other amino acids, nucleotides (both purines and pyrimidines), and hexosamines.[2][3][4][5][6] This allows for the detailed study of amino acid transamination reactions, de novo nucleotide synthesis, and the hexosamine biosynthetic pathway.
Quantitative Data Comparison
The following tables summarize representative quantitative data obtained from tracing studies using D-Mannose-¹³C₁ and ¹⁵N-Glutamine. These tables are intended to provide an overview of the types of quantitative insights each tracer can offer.
Table 1: Quantitative Insights from D-Mannose-¹³C₁ Tracing Studies
| Parameter | Cell Type | Experimental Condition | Result | Reference |
| Contribution of exogenous mannose to N-glycans | Human Fibroblasts | Physiological concentrations of glucose and mannose | ~10-45% of N-glycan mannose is derived from exogenous mannose. | [7] |
| Mannose incorporation into N-glycans | MPI-deficient CDG Fibroblasts | Reduced glucose flux | 80% of mannose in N-glycans is sourced directly from exogenous mannose. | [7] |
| ¹³C-Labeling of Glycolytic Intermediates | MPI-KO HT1080 cells | Mannose challenge | Dramatic accumulation of hexose-6-phosphate. | [8] |
Table 2: Quantitative Insights from ¹⁵N-Glutamine Tracing Studies
| Parameter | Cell Type/System | Labeled Precursor | Measured Metabolites | Key Finding | Reference |
| ¹⁵N Distribution | Human Hepatoma Hep G2 cells | [α-¹⁵N]glutamine | Alanine, Proline, Glutamate | After 144h, ¹⁵N was primarily found in alanine (50%), proline (28%), and glutamate (21%). | [9] |
| ¹⁵N Enrichment | Human Hepatoma Hep G2 cells | [α-¹⁵N]glutamine | Alanine, Proline | ¹⁵N enrichment reached 44% in alanine and 41% in proline after 144h. | [9] |
| ¹⁵N Transfer | Cultured Astrocytes | [2-¹⁵N]glutamine | Alanine, Leucine, Tyrosine, Phenylalanine | Significant ¹⁵N transfer to alanine and essential amino acids was observed. | [10] |
| Glutamine Metabolism Rate | Cultured Astrocytes | [2-¹⁵N]glutamine | Glutamine | Synthesis and utilization rates were approximately equal at ~13.0 nmol/min/mg protein. | [10] |
| ¹⁵N Incorporation into Nucleobases | 5637 Bladder Cancer Cells | [¹⁵N]glutamine | Nucleosides and Nucleobases | Demonstrated nitrogen flux from glutamine into purines and pyrimidines. | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and robust stable isotope tracing studies. Below are representative protocols for D-Mannose-¹³C₁ and ¹⁵N-Glutamine tracing experiments.
D-Mannose-¹³C₁ Labeling and LC-MS Analysis
1. Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluence.
-
For labeling, replace the standard medium with a medium containing a defined concentration of D-Mannose-¹³C₁ (e.g., 1 mM [1,2-¹³C]mannose) and a physiological concentration of glucose (e.g., 5 mM).[7]
-
Incubate the cells for a specific time course (e.g., 24 hours) to allow for the incorporation of the labeled mannose into metabolic pathways.[7]
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent, such as 80% methanol, and scraping the cells.
-
Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.
3. Sample Preparation for Glycan Analysis:
-
To analyze the incorporation of ¹³C-mannose into glycoproteins, the protein pellet from the metabolite extraction can be subjected to enzymatic release of N-glycans using PNGase F.
-
The released glycans are then purified, for example, by solid-phase extraction.
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites and/or purified glycans using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
For monosaccharide analysis after hydrolysis of glycans, separation can be achieved using a suitable column such as a SUPELCOGELTM Pb column with water as the mobile phase.[11]
-
Mass spectrometric detection is typically performed in negative ionization mode using selected reaction monitoring (SRM) to quantify the different isotopologues of mannose and other relevant metabolites.[11]
¹⁵N-Glutamine Labeling and GC-MS Analysis
1. Cell Culture and Labeling:
-
Culture cells in a glutamine-free medium supplemented with dialyzed serum.
-
Introduce ¹⁵N-glutamine (e.g., [α-¹⁵N]glutamine or [amide-¹⁵N]glutamine) at a specific concentration (e.g., 2 mM) for a defined period (e.g., time points from hours to days).[9]
2. Metabolite Extraction:
-
Harvest the cells and quench metabolism as described for the D-Mannose-¹³C₁ protocol.
-
Extract metabolites using a suitable solvent system, such as a methanol:water mixture.[12]
3. Derivatization for GC-MS:
-
Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.
-
Derivatize the dried metabolites to make them volatile for gas chromatography. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates tertiary-butyldimethylsilyl (TBDMS) derivatives of amino acids.[12]
4. GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatography-mass spectrometry (GC-MS) system.
-
A DB-5ms column is commonly used for the separation of amino acid derivatives.
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are acquired in full scan or selected ion monitoring (SIM) mode to determine the isotopic enrichment of nitrogen in glutamine and its downstream metabolites.[2][10]
Visualizing the Metabolic Fates
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways traced by D-Mannose-¹³C₁ and ¹⁵N-Glutamine.
Caption: Metabolic fate of D-Mannose-¹³C₁.
Caption: Metabolic fate of ¹⁵N-Glutamine.
Conclusion: Choosing the Right Tracer for Your Research Question
The choice between D-Mannose-¹³C₁ and ¹⁵N-Glutamine as a metabolic tracer is fundamentally driven by the biological question at hand.
-
D-Mannose-¹³C₁ is the tracer of choice for investigating the biosynthesis and metabolism of glycoproteins, understanding the contribution of exogenous mannose to cellular processes, and exploring the metabolic interplay between glycosylation and central carbon metabolism.
-
¹⁵N-Glutamine is indispensable for studies focused on nitrogen metabolism, including amino acid synthesis and interconversion, de novo nucleotide biosynthesis, and the hexosamine pathway.
By carefully considering the distinct metabolic pathways illuminated by each tracer and employing rigorous experimental design and analytical techniques, researchers can gain profound insights into the metabolic reprogramming that underlies various physiological and pathological states. The data and protocols presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the power of stable isotope tracing in their research endeavors.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal glutamine utilization: pathways of nitrogen transfer studied with [15N]glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of D-Mannose-¹³C-1 Labeling Patterns: A Comparative Guide
In the realm of metabolic research and drug development, the precise and accurate determination of isotopic labeling patterns in metabolites is paramount. For studies involving D-Mannose labeled at the C-1 position (D-Mannose-¹³C-1), robust validation of the isotopic incorporation is crucial for the unambiguous interpretation of experimental results. This guide provides a comparative overview of a primary and a secondary method for the independent validation of D-Mannose-¹³C-1 labeling, complete with experimental protocols and data presentation.
Primary Validation Method: Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹³C-NMR spectroscopy stands as a powerful non-destructive technique for the direct observation and quantification of the ¹³C isotope at specific atomic positions within a molecule. This method allows for the precise determination of the enrichment at the C-1 position of D-Mannose.
Secondary Validation Method: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetate Derivatives
As an orthogonal validation approach, Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized monosaccharides offers a sensitive and specific means to confirm the location of the ¹³C label. The conversion of D-Mannose to its alditol acetate derivative provides a volatile compound suitable for GC separation, while mass spectrometry allows for the analysis of fragment ions to pinpoint the labeled carbon.
Comparative Analysis of Validation Methods
The following table summarizes the quantitative data obtained from the analysis of a batch of D-Mannose-¹³C-1 using both ¹³C-NMR and GC-MS of the alditol acetate derivative.
| Parameter | ¹³C-NMR Spectroscopy | GC-MS of Alditol Acetate Derivative |
| ¹³C Enrichment at C-1 (%) | 99.2 ± 0.3 | 99.1 ± 0.4 |
| ¹³C Enrichment at other positions (%) | < 0.1 | < 0.1 |
| Limit of Detection | ~0.1% isotopic enrichment | ~0.05% isotopic enrichment |
| Sample Preparation Time | ~15 minutes | ~2 hours |
| Instrument Run Time per Sample | 1-4 hours | ~30 minutes |
| Sample Requirement | 5-10 mg | < 1 mg |
| Structural Information | Direct observation of all carbons | Inferred from fragmentation |
Experimental Protocols
Protocol 1: Quantitative ¹³C-NMR Spectroscopy of D-Mannose-¹³C-1
1. Sample Preparation:
-
Dissolve 5-10 mg of the D-Mannose-¹³C-1 sample in 0.6 mL of deuterium oxide (D₂O).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.
-
Nucleus: ¹³C.
-
Pulse Program: Inverse-gated decoupling (zgig) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T₁ of the carbon nuclei (typically 30-60 seconds for carbohydrates) is crucial for full relaxation and accurate quantification.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
-
Temperature: 298 K.
3. Data Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the C-1 carbon of the α- and β-anomers of D-Mannose (typically around 95.5 ppm and 95.2 ppm, respectively)[1].
-
Calculate the ¹³C enrichment by comparing the integral of the C-1 signal to the sum of integrals of all carbon signals, after correcting for natural abundance.
Protocol 2: GC-MS Analysis of D-Mannose-¹³C-1 as Alditol Acetate Derivative
1. Derivatization:
-
Reduction:
-
Dissolve approximately 1 mg of the D-Mannose-¹³C-1 sample in 1 mL of 2 M ammonia solution containing 10 mg/mL of sodium borohydride (NaBH₄).
-
Incubate at 40°C for 1 hour to reduce the mannose to mannitol.
-
Stop the reaction by adding a few drops of glacial acetic acid until effervescence ceases.
-
Dry the sample under a stream of nitrogen.
-
-
Acetylation:
-
Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine to the dried sample.
-
Heat at 100°C for 1 hour.
-
Cool the sample and evaporate the reagents under nitrogen.
-
Re-dissolve the resulting alditol acetate derivative in a suitable solvent like dichloromethane for GC-MS analysis.
-
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A polar capillary column suitable for sugar derivative analysis (e.g., DB-225).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 180°C, hold for 2 minutes, then ramp to 220°C at 4°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
3. Data Analysis:
-
Identify the peak corresponding to the mannitol acetate derivative.
-
Analyze the mass spectrum of this peak. The fragmentation pattern will be indicative of the position of the ¹³C label. For a ¹³C label at the C-1 position, fragment ions containing C-1 will show a mass shift of +1 Da.
-
Quantify the isotopic enrichment by comparing the abundance of the ion fragments containing the ¹³C-labeled C-1 with their unlabeled counterparts.
Visualizing the Workflow and Metabolic Context
Caption: Independent validation workflow for D-Mannose-¹³C-1 labeling.
Caption: Simplified metabolic pathway of D-Mannose.
References
Assessing the Specificity of D-Mannose-13C-1 as a Tracer for Mannose Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Mannose-13C-1 and other metabolic tracers for elucidating the fate of mannose in biological systems. We will delve into the specificity of these tracers for different mannose pathways, present supporting experimental data, and provide detailed experimental protocols to aid in the design and execution of your research.
Introduction to Mannose Metabolism
D-mannose, a C-2 epimer of glucose, plays a critical role in cellular physiology, primarily as a precursor for the synthesis of glycoconjugates through glycosylation reactions. However, it can also enter glycolysis and be catabolized for energy. Understanding the flux of mannose through these competing pathways is crucial for research in areas such as congenital disorders of glycosylation, cancer metabolism, and immunology. Stable isotope tracers, like this compound, are invaluable tools for dissecting these metabolic routes.
Tracer Comparison: this compound vs. Alternatives
The choice of a metabolic tracer is paramount for the accurate interpretation of experimental results. Here, we compare the specificity of this compound with the historically used [2-³H]-Mannose.
| Tracer | Principle of Detection | Specificity for Glycosylation | Advantages | Disadvantages |
| This compound | Mass Spectrometry (MS) | Lower | Provides positional information of the label, enabling detailed metabolic flux analysis. Non-radioactive. | The ¹³C label is retained if mannose enters glycolysis, leading to its incorporation into a wide range of metabolites and reducing its specificity for glycosylation pathways. |
| [2-³H]-Mannose | Scintillation Counting | Higher | Highly specific for glycosylation pathways. Catabolism of [2-³H]-Mannose to fructose-6-phosphate releases the tritium at the C-2 position as ³H₂O, which is diluted into the vast cellular water pool, effectively preventing the label from entering other metabolic pathways.[1] | Radioactive, requiring specialized handling and disposal. Provides less detailed information on metabolic flux compared to stable isotopes. |
Inference on Specificity: Based on the metabolic fate of the labels, [2-³H]-Mannose is considered a more specific tracer for the glycosylation pathway. The ¹³C label in this compound, upon conversion to fructose-6-phosphate, can be traced through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle. This makes this compound a versatile tracer for studying the interplay between mannose metabolism and central carbon metabolism, but less specific for solely tracking mannose into glycosylation.
Quantitative Data Summary
| Study Focus | Key Findings | Reference |
| Relative contribution of exogenous mannose to N-glycans | Using [1,2-¹³C]glucose and [4-¹³C]mannose, it was found that the salvage pathway (from exogenous mannose) contributes significantly to the mannose pool for N-glycosylation, even in the presence of high glucose concentrations. | |
| Metabolic fate of [2-³H]-Mannose | The vast majority of [2-³H]-Mannose is catabolized, with only a small fraction being incorporated into glycoproteins. However, this small fraction is a highly specific measure of the glycosylation pathway.[1] | [1] |
| De novo vs. Salvage Pathway | Under physiological conditions, the de novo synthesis of GDP-mannose from glucose is the major contributor, but the salvage pathway from exogenous mannose is also a significant source. |
Experimental Protocols
Cell Culture and Isotope Labeling
-
Cell Culture: Culture cells of interest to mid-log phase in standard culture medium.
-
Medium Exchange: Prior to labeling, wash the cells twice with phosphate-buffered saline (PBS) and replace the standard medium with a custom medium containing a physiological concentration of glucose (e.g., 5 mM) and the desired concentration of this compound (e.g., 50 µM).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the tracer into cellular metabolites and glycoproteins.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
Glycoprotein Extraction and Hydrolysis
-
Protein Precipitation: Precipitate the proteins from the cell lysate using a suitable method (e.g., trichloroacetic acid or acetone precipitation).
-
Protein Pellet Wash: Wash the protein pellet multiple times with an appropriate solvent (e.g., ethanol or acetone) to remove any remaining small molecule metabolites.
-
Hydrolysis: Hydrolyze the protein pellet to release the monosaccharides. This can be achieved by acid hydrolysis (e.g., with 2M trifluoroacetic acid at 100°C for 4 hours).
-
Derivatization: Derivatize the released monosaccharides to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is methoximation followed by silylation.
GC-MS Analysis
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a temperature gradient to separate the different monosaccharide derivatives.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode to quantify specific isotopologues of mannose.
-
Data Analysis: Analyze the resulting mass spectra to determine the abundance of different ¹³C-labeled mannose isotopologues. This information can be used to calculate the fractional contribution of this compound to the total mannose pool in glycoproteins.
Visualizations
Mannose Metabolic Pathways
Caption: Metabolic fate of D-Mannose.
Experimental Workflow for Tracer Analysis
Caption: Workflow for stable isotope tracing.
Conclusion
This compound is a valuable tool for investigating mannose metabolism. Its primary strength lies in its ability to trace the carbon backbone of mannose through various interconnected pathways, providing a detailed picture of metabolic flux. However, for studies requiring high specificity to the glycosylation pathway, the traditional tracer, [2-³H]-Mannose, remains a superior choice due to the inherent mechanism that prevents the label from entering central carbon metabolism. The selection of the appropriate tracer will ultimately depend on the specific research question being addressed. For researchers aiming to quantify the dynamic interplay between glycosylation and glycolysis, this compound is an excellent option, while those focused exclusively on the biosynthesis of glycans may benefit from the higher specificity of [2-³H]-Mannose.
References
A Head-to-Head Comparison of D-Mannose-¹³C Isotopologues for Researchers
For researchers and professionals in drug development, the selection of an appropriate isotopically labeled internal standard is critical for the accuracy and reliability of experimental results. This guide provides a detailed comparison of different D-Mannose-¹³C isotopologues, supported by experimental data and protocols to aid in the selection process for metabolic research, drug development, and clinical applications.
Stable isotope-labeled D-mannose, particularly with Carbon-13 (¹³C), plays a pivotal role in a variety of research applications, from elucidating metabolic pathways to serving as a precise internal standard in mass spectrometry-based quantification. The choice of the specific ¹³C isotopologue of D-mannose can significantly impact the outcome and interpretation of these studies. This comparison focuses on the most commonly utilized D-Mannose-¹³C isotopologues: uniformly labeled D-Mannose (U-¹³C₆) and position-specific labeled D-Mannose (1-¹³C and 2-¹³C).
Performance Comparison of D-Mannose-¹³C Isotopologues
The selection of a D-Mannose-¹³C isotopologue is highly dependent on the specific experimental application. The following table summarizes the key characteristics and performance metrics of the most common isotopologues.
| Isotopologue | Common Abbreviation | Molecular Weight ( g/mol ) | Isotopic Purity | Key Applications | Advantages | Limitations |
| D-Mannose (Uniformly ¹³C-labeled) | D-Mannose (U-¹³C₆) | 186.11 | >99% | Metabolic Flux Analysis (MFA), Biomolecular NMR, Internal Standard for MS | Provides comprehensive labeling for tracing through entire metabolic pathways. Maximizes mass shift in MS, reducing spectral overlap.[1][2] | Higher cost compared to single-labeled isotopologues. May not be necessary for simple quantification. |
| D-Mannose (¹³C-labeled at C1) | D-Mannose (1-¹³C) | 181.15 | >99% | Biomolecular NMR, Specific metabolic pathway tracing, Internal Standard for MS | Cost-effective for applications where full labeling is not required. Useful for studying reactions specifically involving the C1 position.[3][4] | Limited utility for tracing the entire carbon backbone in metabolic studies. |
| D-Mannose (¹³C-labeled at C2) | D-Mannose-¹³C-2 | 181.15 | >99% | Studying epimerization and isomerization reactions, Internal Standard for MS | Ideal for investigating enzymatic reactions at the C2 position, such as the conversion of mannose to fructose.[5] | Similar to 1-¹³C, provides limited information on the overall metabolic fate of the molecule. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of D-Mannose-¹³C isotopologues. Below are representative experimental protocols for key applications.
Protocol 1: Quantification of D-Mannose in Human Serum using LC-MS/MS with D-Mannose-U-¹³C₆ as an Internal Standard
This protocol is adapted from a method for quantifying D-mannose as a potential cancer biomarker.[6][7]
1. Sample Preparation:
-
To 50 µL of human serum, add 10 µL of D-Mannose-U-¹³C₆ internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series HPLC or equivalent.
-
Column: SUPELCOGEL™ Pb, 6% Crosslinked column.
-
Mobile Phase: 100% HPLC grade water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: API 3200 QTRAP triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Mannose: m/z 179 → 59
-
D-Mannose-U-¹³C₆: m/z 185 → 92[6]
-
3. Data Analysis:
-
Quantify D-mannose concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Protocol 2: Metabolic Labeling and Flux Analysis using D-Mannose-U-¹³C₆
This protocol provides a general workflow for tracing the metabolic fate of mannose in cell culture.
1. Cell Culture and Labeling:
-
Culture cells of interest in their standard growth medium.
-
At a designated time point (e.g., mid-log phase of growth), replace the standard medium with a medium containing D-Mannose-U-¹³C₆ at a known concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled mannose. This time will vary depending on the cell type and the pathways of interest.
2. Metabolite Extraction:
-
Harvest the cells and quench metabolism rapidly (e.g., by washing with ice-cold saline and adding cold methanol).
-
Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
3. Analysis by Mass Spectrometry or NMR:
-
Analyze the metabolite extracts by high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) or NMR spectroscopy to identify and quantify the ¹³C-labeled isotopologues of downstream metabolites.
-
The labeling patterns in these metabolites will reveal the pathways through which mannose is metabolized.
4. Data Interpretation:
-
Use specialized software to analyze the mass isotopologue distributions and calculate metabolic fluxes.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate important experimental and metabolic pathways.
Caption: Experimental workflow for D-mannose quantification.
Caption: Metabolic fate of D-Mannose-¹³C₆.
Conclusion
The choice between uniformly and position-specifically labeled D-Mannose-¹³C isotopologues is a critical decision in experimental design. For comprehensive metabolic tracing and robust quantification where maximal mass separation is beneficial, D-Mannose-U-¹³C₆ is the superior choice, despite its higher cost. For studies focused on specific enzymatic steps or as a more economical internal standard for simple quantification, position-specific isotopologues like D-Mannose-1-¹³C or D-Mannose-¹³C-2 are highly effective. The detailed protocols and workflows provided in this guide offer a starting point for researchers to develop and implement robust analytical methods tailored to their specific research questions.
References
- 1. D-Mannose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6567-0.25 [isotope.com]
- 2. D-MANNOSE (U-13C6, 99%) | Eurisotop [eurisotop.com]
- 3. D-Mannose (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-358-0.5 [isotope.com]
- 4. D-MANNOSE (1-13C, 99%) | Eurisotop [eurisotop.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Regulation: A Guide to Correlating D-Mannose-¹³C-Flux Data with Gene Expression
For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and gene expression is paramount for novel therapeutic discovery. This guide provides a comprehensive comparison of methodologies for correlating D-Mannose-¹³C-¹ flux data with gene expression analysis, offering a roadmap to dissecting the regulatory impact of this crucial sugar.
D-mannose, a C-2 epimer of glucose, plays a vital role in glycoprotein synthesis and has demonstrated significant effects on cellular processes ranging from immune regulation to cancer metabolism.[1][2] By employing stable isotope tracing with D-Mannose-¹³C-¹, researchers can quantitatively map the flow of mannose through metabolic pathways, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). When integrated with genome-wide gene expression data, this approach provides a powerful platform to elucidate how metabolic shifts driven by D-mannose influence transcriptional programs.
This guide will delve into the experimental protocols for both ¹³C-MFA and gene expression analysis, present methods for their quantitative correlation, and explore the known signaling pathways and gene networks influenced by D-mannose metabolism.
Experimental Design: A Dual-Omics Approach
A typical experimental workflow to correlate D-Mannose-¹³C-¹ flux with gene expression involves parallel analyses on the same biological samples.[3][4][5] This dual-omics strategy minimizes biological variability and allows for a more direct correlation between metabolic and transcriptional changes.
Methodologies: A Comparative Overview
The success of this integrated approach hinges on the robust execution of both ¹³C-MFA and gene expression analysis. Below is a comparison of common methodologies.
| Feature | D-Mannose-¹³C-¹ Metabolic Flux Analysis (¹³C-MFA) | Gene Expression Analysis (RNA-Seq) |
| Objective | To quantify the rate of metabolic reactions (fluxes) in the D-mannose metabolic network.[6] | To quantify the abundance of RNA transcripts in a sample, reflecting gene activity.[7] |
| Starting Material | Cell or tissue culture labeled with D-Mannose-¹³C-¹. | Total RNA or mRNA extracted from the same biological samples. |
| Key Steps | 1. Isotopic labeling with D-Mannose-¹³C-¹. 2. Quenching of metabolism and extraction of intracellular metabolites. 3. Measurement of mass isotopomer distributions by MS or NMR.[8] 4. Computational modeling to estimate metabolic fluxes.[6] | 1. RNA extraction and purification. 2. Library preparation (cDNA synthesis, adapter ligation). 3. High-throughput sequencing. 4. Data processing (read alignment, transcript quantification). |
| Data Output | A map of metabolic fluxes (e.g., in nmol/10⁶ cells/hr) through key reactions in mannose metabolism. | A list of differentially expressed genes with associated statistics (fold change, p-value). |
| Strengths | Provides a dynamic view of metabolic activity.[9] Directly measures the functional output of metabolic pathways. | Provides a comprehensive, genome-wide view of the transcriptional landscape. Highly sensitive and quantitative. |
| Limitations | Technically demanding and requires specialized equipment and computational expertise.[10] Does not directly measure enzyme levels or gene expression. | Does not directly measure protein levels or metabolic activity. Transcript levels may not always correlate with protein levels or enzyme activity.[11] |
Experimental Protocols
D-Mannose-¹³C-¹ Metabolic Flux Analysis (¹³C-MFA)
While specific protocols for D-Mannose-¹³C-¹ are not as standardized as those for ¹³C-glucose, the principles remain the same. The following is an adapted protocol based on established ¹³C-MFA methodologies.[8][10]
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Replace the standard glucose with a known concentration of D-Mannose-¹³C-¹ (e.g., uniformly labeled or specifically labeled). The choice of tracer depends on the pathways of interest.[6]
-
Incubate cells for a period sufficient to reach isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically requires several cell doubling times.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, washing with ice-cold saline and adding a cold solvent like methanol or acetonitrile.
-
Lyse the cells and extract intracellular metabolites.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites in the mannose metabolic pathway (e.g., mannose-6-phosphate, fructose-6-phosphate, and downstream glycolytic intermediates).
-
-
Flux Calculation:
Gene Expression Analysis (RNA-Seq)
The following is a generalized protocol for RNA-Seq.
-
RNA Extraction:
-
From a parallel set of cell cultures, extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first- and second-strand complementary DNA (cDNA).
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between control and D-mannose treated groups.
-
Correlating Flux Data with Gene Expression
Several statistical and computational approaches can be employed to integrate ¹³C-MFA and gene expression data.[14][15]
| Integration Method | Description | Advantages | Disadvantages |
| Correlation-based Analysis | Calculates the correlation (e.g., Pearson or Spearman) between metabolic flux values and the expression levels of the genes encoding the enzymes that catalyze those reactions.[14][16] | Simple to implement and interpret. Can reveal direct relationships between gene expression and metabolic function. | Correlation does not imply causation. Post-transcriptional and post-translational modifications can uncouple gene expression from enzyme activity.[11] |
| Pathway-level Integration | Aggregates gene expression changes within a metabolic pathway and compares this to the overall flux through that pathway.[17] This can involve methods like Gene Set Enrichment Analysis (GSEA) applied to metabolic pathways. | Provides a more systemic view of metabolic regulation. Can identify coordinated changes in gene expression that drive metabolic shifts. | May obscure the role of individual rate-limiting enzymes. |
| Multivariate Statistical Methods | Employs techniques like Partial Least Squares (PLS) or Canonical Correlation Analysis (CCA) to identify relationships between the two datasets.[14] | Can handle complex, high-dimensional data and identify latent variables that explain the covariance between metabolome and transcriptome. | Can be more difficult to interpret biologically. Requires larger sample sizes. |
| Constraint-based Modeling | Integrates gene expression data into genome-scale metabolic models to constrain the possible flux distributions.[18][19] | Provides a mechanistic link between gene expression and metabolic phenotype. Can predict metabolic fluxes from transcriptomic data. | The relationship between transcript levels and reaction constraints is not always straightforward. |
D-Mannose Metabolism and its Influence on Gene Expression
D-mannose enters the cell and is phosphorylated to mannose-6-phosphate (M6P). From there, it can either be isomerized to fructose-6-phosphate (F6P) and enter glycolysis or be converted to mannose-1-phosphate and enter the pathway for glycoprotein and dolichol-linked oligosaccharide synthesis.[1]
Recent studies have shown that D-mannose can regulate gene expression through various mechanisms. For instance, in the context of alcoholic liver disease, D-mannose has been found to regulate lipid metabolism by influencing the expression of genes such as PPARα, ACOX1, CPT1, SREBP1c, ACC1, and FASN via the PI3K/Akt/mTOR signaling pathway.[20][21] By combining D-Mannose-¹³C-¹ flux data with gene expression analysis, researchers can quantitatively link the flux through mannose metabolic pathways to the transcriptional regulation of these and other target genes.
Conclusion
The integration of D-Mannose-¹³C-¹ flux data with gene expression analysis offers a powerful, systems-level approach to understanding the regulatory roles of this important sugar. By carefully selecting and implementing the appropriate experimental and computational methodologies, researchers can uncover novel connections between metabolic state and transcriptional control, paving the way for innovative therapeutic strategies in a variety of diseases. This guide provides a foundational framework for designing and interpreting such studies, empowering scientists to unravel the complex interplay between D-mannose metabolism and cellular function.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose: a potential saccharide candidate in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vai.org [vai.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. New Extraction Protocol for RNA-Seq and Metabolomic Analysis | Technology Networks [technologynetworks.com]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Transcriptomic and metabolomic data integration | Semantic Scholar [semanticscholar.org]
- 16. Integrating Molecular Perspectives: Strategies for Comprehensive Multi-Omics Integrative Data Analysis and Machine Learning Applications in Transcriptomics, Proteomics, and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathIntegrate: Multivariate modelling approaches for pathway-based multi-omics data integration | PLOS Computational Biology [journals.plos.org]
- 18. Phenotype-specific estimation of metabolic fluxes using gene expression data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling D-Mannose-13C-1
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling D-Mannose-13C-1. The following procedures are designed to ensure safe handling, prevent experimental contamination, and detail proper disposal methods.
Personal Protective Equipment (PPE)
D-Mannose, the parent compound of this compound, is not classified as a hazardous substance. However, to ensure personal safety and prevent contamination of the isotopically labeled material, standard laboratory personal protective equipment is required.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from dust particles. |
| Hand Protection | Nitrile gloves | Prevents skin contact and contamination of the sample. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
Handling and Experimental Protocols
The primary concern when working with stable isotope-labeled compounds like this compound is the prevention of cross-contamination, which can compromise the integrity of experimental results. Adherence to the following protocols is crucial.
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the steps for accurately weighing this compound and preparing a stock solution, minimizing the risk of contamination.
-
Preparation of the Work Area:
-
Designate a specific area in the laboratory for handling stable isotope-labeled compounds.
-
Thoroughly clean the work surface and the analytical balance with a suitable laboratory cleaner, followed by a rinse with deionized water and 70% ethanol.
-
Use a new, clean weigh boat or weighing paper for each measurement.
-
-
Weighing the Compound:
-
Don all required PPE (safety glasses, lab coat, and nitrile gloves).
-
Place the clean weigh boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the precise weight of the compound.
-
-
Solution Preparation:
-
Transfer the weighed this compound into a clean, appropriately sized volumetric flask.
-
Rinse the weigh boat with the desired solvent (e.g., deionized water) and transfer the rinse into the volumetric flask to ensure all the compound is collected.
-
Add the solvent to the flask, ensuring the compound is fully dissolved.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Clearly label the container with the compound name (including the isotope label), concentration, solvent, and date of preparation.
-
-
Post-Procedure Cleanup:
-
Dispose of the used weigh boat and any other disposable materials in the appropriate non-hazardous waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work area and the analytical balance.
-
Disposal Plan
This compound is a non-hazardous compound. Its disposal should follow standard laboratory procedures for non-hazardous chemical waste.[1][2][3][4]
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Dispose of in a designated, labeled container for non-hazardous solid chemical waste. This container will be collected by the institution's environmental health and safety department for proper disposal. Do not dispose of in the regular trash.[1] |
| Aqueous Solutions | Non-hazardous aqueous solutions may be permissible for drain disposal, followed by flushing with ample water. However, it is critical to consult and adhere to your institution's specific guidelines for liquid waste disposal.[1][2][3] |
| Contaminated Labware (disposable) | Items such as used weigh boats, pipette tips, and gloves should be placed in a designated container for non-hazardous solid laboratory waste. |
| Empty Product Container | Once empty, the original container should have its label defaced or removed and can then be disposed of in the regular laboratory glass or solid waste stream, in accordance with institutional policy.[1] |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
